H-D-Phe-Pna
Description
BenchChem offers high-quality H-D-Phe-Pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Phe-Pna including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428590 | |
| Record name | H-D-Phe-Pna | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-18-8 | |
| Record name | H-D-Phe-Pna | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking the Therapeutic Potential: A Technical Guide to Peptide Nucleic Acid-Peptide Conjugates
In the landscape of genetic medicine, the quest for precision and efficacy is paramount. Among the most promising tools to emerge are Peptide Nucleic Acid (PNA)-peptide conjugates, a class of synthetic molecules engineered to overcome the limitations of traditional oligonucleotide therapeutics. This guide provides an in-depth exploration of the core properties of PNA-peptide conjugates, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, characterization, and application. By delving into the causality behind experimental choices, this document serves as a practical resource for harnessing the full potential of these powerful biomolecules.
The Rationale for PNA-Peptide Conjugation: Overcoming Biological Barriers
Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral N-(2-aminoethyl)-glycine backbone, a feature that confers remarkable resistance to enzymatic degradation by nucleases and proteases.[1][2][3][4] This inherent stability, coupled with their high affinity and specificity for complementary DNA and RNA sequences, makes PNAs ideal candidates for antigene and antisense therapies.[1][4][5] However, the neutral charge of the PNA backbone, while advantageous for binding, presents a significant hurdle for therapeutic applications: poor water solubility and inefficient cellular uptake.[3][]
To surmount these challenges, PNAs are often conjugated to peptides that can facilitate their transport across cellular membranes and guide them to their intracellular targets.[1][] This strategic union of a PNA with a functional peptide creates a chimeric molecule with enhanced pharmacokinetic and pharmacodynamic properties.[7]
The choice of peptide is critical and is dictated by the desired therapeutic outcome. The most common classes of peptides used for conjugation include:
-
Cell-Penetrating Peptides (CPPs): These short, often cationic or amphipathic peptides, can traverse cellular membranes and deliver a variety of molecular cargo, including PNAs, into the cytoplasm.[3][8][9][10] Examples include Tat, Antennapedia (pAnt), and oligo-arginine.[10][11][12]
-
Nuclear Localization Signals (NLSs): For applications requiring the PNA to act within the nucleus, such as antigene therapy, conjugation to an NLS peptide can facilitate active transport through the nuclear pore complex.[13][14][15][16] A well-known example is the SV40 large T-antigen NLS.[15]
The conjugation of these peptides not only improves cellular internalization but can also enhance the solubility of the PNA.[2][]
Synthesis and Purification: Crafting the Conjugate
The synthesis of PNA-peptide conjugates is a multi-step process that demands careful planning and execution. The most common approach involves solid-phase synthesis, which allows for the sequential addition of PNA monomers and amino acids to a growing chain anchored to a solid support.[17][18]
Synthetic Strategies
Two primary strategies are employed for the synthesis of PNA-peptide conjugates:
-
Continuous Synthesis: In this approach, both the PNA and peptide moieties are assembled sequentially on the same solid support.[19] This method is efficient for straightforward conjugates but can be challenging for complex designs. Automated synthesizers can streamline this process, enabling rapid production of conjugates.[20][21]
-
Fragment Condensation: This strategy involves the separate synthesis of the PNA and peptide fragments, followed by their conjugation in solution after cleavage from the solid support.[19] This approach offers greater flexibility and is often preferred for more complex conjugates or when optimizing the peptide component.
The choice of protecting groups for the PNA monomers and amino acids is crucial to prevent unwanted side reactions during synthesis. Orthogonal protecting group strategies, such as the use of Fmoc for the peptide and Mmt/Dde for the PNA, allow for the selective deprotection and modification of specific parts of the molecule.[10][22]
Linker Chemistry: The Bridge Between PNA and Peptide
The linker connecting the PNA and peptide is a critical determinant of the conjugate's stability and biological activity. Linkers can be broadly categorized as stable or cleavable.
-
Stable Linkers: These form a permanent covalent bond between the PNA and the peptide. Common stable linkers include amide bonds formed through standard peptide coupling or polyether linkers like AEEA (8-amino-3,6-dioxaoctanoic acid).[23]
-
Cleavable Linkers: These are designed to be broken under specific physiological conditions, such as the reductive environment of the cytoplasm. Disulfide bonds are a frequently used cleavable linker, allowing for the release of the PNA from its peptide carrier once inside the cell.[11][23] This can be advantageous if the peptide moiety hinders the PNA's interaction with its target.
The following diagram illustrates a general workflow for the solid-phase synthesis of a PNA-peptide conjugate.
Figure 1: A generalized workflow for the solid-phase synthesis of PNA-peptide conjugates.
Purification and Characterization
Following synthesis and cleavage from the solid support, the crude PNA-peptide conjugate must be purified to remove truncated sequences, unreacted starting materials, and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying these conjugates.[18][23]
The identity and purity of the final product are confirmed using analytical techniques such as:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is used to determine the molecular weight of the conjugate, confirming that the correct sequence has been synthesized.[][23]
-
Analytical RP-HPLC: This provides a quantitative measure of the purity of the conjugate.[18]
Core Properties and Their Characterization
The conjugation of a peptide to a PNA profoundly influences its physicochemical and biological properties. A thorough characterization of these properties is essential for the development of effective PNA-based therapeutics.
Binding Affinity and Specificity
A key advantage of PNAs is their high binding affinity for complementary DNA and RNA sequences.[1][5] This is attributed to the neutral backbone, which eliminates the electrostatic repulsion that exists between negatively charged natural nucleic acids.[5][] The conjugation of a peptide should ideally not compromise this inherent binding capability.
Experimental Protocol: Thermal Melting Analysis (Tm)
Thermal melting analysis is a standard method to assess the stability of the PNA:nucleic acid duplex and thus infer binding affinity.
-
Sample Preparation: Prepare solutions of the PNA-peptide conjugate and its complementary DNA or RNA target in a suitable buffer (e.g., phosphate-buffered saline).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. A higher Tm indicates a more stable duplex and higher binding affinity.
The specificity of binding is equally important. Mismatches between the PNA and its target sequence should significantly destabilize the duplex, resulting in a lower Tm.[5]
Cellular Uptake and Intracellular Trafficking
The primary function of the conjugated peptide is to facilitate the entry of the PNA into the cell. The efficiency of this process is dependent on the type of CPP or NLS used, the cell type, and the nature of the linker.[11][12] The uptake of PNA-peptide conjugates is generally a time, temperature, and concentration-dependent process that occurs primarily through endocytosis.[11][25]
Experimental Protocol: Cellular Uptake Assay using Flow Cytometry
-
Labeling: Synthesize the PNA-peptide conjugate with a fluorescent label (e.g., fluorescein).
-
Cell Culture: Plate the cells of interest in a multi-well plate and allow them to adhere.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled PNA-peptide conjugate for a defined period.
-
Washing and Harvesting: Wash the cells to remove any unbound conjugate and then harvest them.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.
Confocal microscopy is another valuable tool for visualizing the subcellular localization of the conjugate and determining whether it has escaped from endosomal compartments and reached its target (e.g., the cytoplasm for antisense applications or the nucleus for antigene applications).[11][14]
The following table summarizes the cellular uptake efficiency of various PNA-peptide conjugates in different cell lines.
| Conjugate Type | Peptide | Cell Line | Uptake Efficiency | Reference |
| PNA-pAnt | Antennapedia | SK-BR-3, HeLa, IMR-90 | Readily taken up at 2 µM | [11] |
| PNA-pTat | Tat | SK-BR-3, HeLa, IMR-90 | Readily taken up at 2 µM | [11] |
| (d-Arg)9-PNA | Oligo-arginine | HeLa | Optimal efficacy at 5 µM | [12] |
| PNA-NLS | SV40 NLS | Burkitt's lymphoma | Accumulation in the nucleus | [14] |
In Vivo Stability and Pharmacokinetics
The pseudopeptide backbone of PNAs renders them highly resistant to enzymatic degradation.[1][2][3] However, the peptide component of the conjugate may be susceptible to proteolysis in vivo. The stability of the conjugate in serum is a critical parameter that influences its bioavailability and therapeutic efficacy.[19]
Experimental Protocol: Serum Stability Assay
-
Incubation: Incubate the PNA-peptide conjugate in human or mouse serum at 37°C for various time points.
-
Analysis: At each time point, analyze the sample using RP-HPLC or MALDI-TOF MS to quantify the amount of intact conjugate remaining.
-
Half-life Determination: Calculate the half-life of the conjugate in serum.
The pharmacokinetic profile of a PNA-peptide conjugate, including its absorption, distribution, metabolism, and excretion (ADME), can be evaluated in animal models.[7] These studies are crucial for determining the optimal dosing regimen and assessing potential off-target effects.
Mechanism of Action and Therapeutic Applications
PNA-peptide conjugates can be designed to modulate gene expression through several mechanisms, primarily antigene and antisense strategies.[26]
Antigene Strategy: Targeting the Source Code
In the antigene approach, the PNA is designed to bind to a specific sequence in the chromosomal DNA, thereby blocking transcription.[13][27] This can be achieved through the formation of a PNA-DNA-PNA triplex or by strand invasion of the DNA duplex.[3][27] For this strategy to be effective, the PNA-peptide conjugate must be able to enter the nucleus.[13][14]
The following diagram illustrates the antigene mechanism of action.
Figure 2: The antigene mechanism of PNA-peptide conjugates.
Antisense Strategy: Intercepting the Message
The antisense strategy involves the PNA binding to a complementary sequence on a messenger RNA (mRNA) molecule.[7][26] This binding can physically block the ribosome from translating the mRNA into a protein (steric hindrance) or alter the splicing of the pre-mRNA.[8][28]
Therapeutic Applications
The unique properties of PNA-peptide conjugates have positioned them as promising therapeutic agents for a wide range of diseases.[4][26][28]
-
Anticancer Therapy: PNAs can be designed to target oncogenes, inhibiting their expression and thereby arresting tumor growth.[13][26]
-
Antiviral Agents: PNA-peptide conjugates can be used to block the replication of viruses by targeting essential viral genes.[20][23][26]
-
Antibacterial Agents: By targeting essential bacterial genes, PNA-peptide conjugates offer a novel approach to combat antibiotic-resistant bacteria.[3][18][29]
-
Gene Editing: The ability of PNAs to invade double-stranded DNA makes them a potential tool for gene editing, offering an alternative to CRISPR-Cas9 systems.[28]
Conclusion and Future Directions
PNA-peptide conjugates represent a significant advancement in the field of oligonucleotide therapeutics. Their enhanced stability, high binding affinity, and improved cellular delivery overcome many of the challenges that have plagued earlier generations of gene-silencing agents. The modular nature of these conjugates allows for a high degree of customization, enabling the design of molecules tailored to specific therapeutic targets and applications.
As our understanding of the underlying biology of diseases continues to grow, so too will the opportunities for the application of PNA-peptide conjugates. Future research will likely focus on the development of novel peptide carriers with improved cell-type specificity and endosomal escape properties, as well as the optimization of linker chemistries to fine-tune the release of the PNA at its site of action. The continued refinement of these powerful molecules holds the promise of a new era of precision medicine.
References
-
Holm, R. K., et al. (2003). Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates. Bioconjugate Chemistry, 14(4), 875-883. [Link]
-
Turner, J. J., et al. (2005). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic Acids Research, 33(21), 6837-6849. [Link]
-
Zhilina, Z. V., Ziemba, A. J., & Ebbinghaus, S. W. (2005). Peptide nucleic acid conjugates: synthesis, properties and applications. Current Topics in Medicinal Chemistry, 5(12), 1119-1131. [Link]
-
Gambari, R., et al. (2005). Antigene property of PNA conjugated to the nuclear localization signal peptide. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 971-974. [Link]
-
Gyros Protein Technologies. (n.d.). Synthesis of Peptide-Peptide Nucleic Acid Conjugates. Retrieved from [Link]
-
Kang, H., et al. (2006). Evaluation of cell-penetrating peptides (CPPs) as vehicles for intracellular delivery of antisense peptide nucleic acid (PNA). Bioconjugate Chemistry, 17(5), 1231-1238. [Link]
-
Abes, R., et al. (2007). Improved cell-penetrating peptide–PNA conjugates for splicing redirection in HeLa cells and exon skipping in mdx mouse muscle. Nucleic Acids Research, 35(13), 4495-4502. [Link]
-
Lundin, K. E., et al. (2008). Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. Bioconjugate Chemistry, 19(12), 2535-2542. [Link]
-
Shiraishi, T., & Nielsen, P. E. (2011). Cooperative cellular uptake and activity of octaarginine antisense peptide nucleic acid (PNA) conjugates. Bioconjugate Chemistry, 22(9), 1924-1929. [Link]
-
Lee, Y. W., et al. (2022). Cell-Penetrating Peptide-Peptide Nucleic Acid Conjugates as a Tool for Protein Functional Elucidation in the Native Bacterium. Molecules, 27(24), 8944. [Link]
-
Díaz-Mochón, J. J., et al. (2005). Synthesis and cellular uptake of cell delivering PNA–peptide conjugates. Chemical Communications, (26), 3316-3318. [Link]
-
Bradley, M., et al. (2005). Synthesis and cellular uptake of cell delivering PNA-peptide conjugates. Chemical Communications, (26), 3316-3318. [Link]
-
Gait, M. J., et al. (2007). Improved cell-penetrating peptide–PNA conjugates... Nucleic Acids Research, 35(13), 4495-4502. [Link]
-
Zhilina, Z. V., Ziemba, A. J., & Ebbinghaus, S. W. (2005). Peptide nucleic acid conjugates: synthesis, properties and applications. Current Topics in Medicinal Chemistry, 5(12), 1119-1131. [Link]
-
Li, C., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 7(11), 1886-1893. [Link]
-
Gupta, A., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 843515. [Link]
-
Popella, P., et al. (2023). Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review. European Biophysics Journal, 52(6-7), 533-544. [Link]
-
Cogoi, S., et al. (2005). ANTIGENE PROPERTY OF PNA CONJUGATED TO THE NUCLEAR LOCALIZATION SIGNAL PEPTIDE. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 971-974. [Link]
-
Ebbinghaus, S. W., et al. (2005). Peptide Nucleic Acid Conjugates: Synthesis, Properties and Applications. Current Topics in Medicinal Chemistry, 5(12), 1119-1131. [Link]
-
Li, C., et al. (2021). Automated Fast-Flow Synthesis of Peptide Nucleic Acid Conjugates. ChemRxiv. [Link]
-
Popella, P., et al. (2023). Peptide nucleic acid conjugates and their antimicrobial applications-a mini-review. European Biophysics Journal, 52(6-7), 533-544. [Link]
-
Liu, J., et al. (2005). NLS Peptide Conjugated Molecular Beacons for Visualizing Nuclear RNA in Living Cells. Biochemistry, 44(32), 10510-10519. [Link]
-
Branden, L. J., et al. (1999). A peptide nucleic acid-nuclear localization signal fusion that mediates nuclear transport of DNA. Nature Biotechnology, 17(8), 784-787. [Link]
-
Aiba, Y., et al. (2020). Improved invasion efficiency of PNA by linking nuclear localization signal peptide (NLS). Applied Sciences, 10(23), 8663. [Link]
-
PharmiWeb.com. (2024). Applications of Peptide Nucleic Acid (PNA). Retrieved from [Link]
-
Gabillet, S., et al. (2011). Peptide Nucleic Acids Conjugated to Short Basic Peptides Show Improved Pharmacokinetics and Antisense Activity in Adipose Tissue. Molecular Therapy, 19(6), 1068-1075. [Link]
-
Gholizadeh, P., et al. (2023). A systematic review of peptide nucleic acids (PNAs) with antibacterial activities: Efficacy, potential and challenges. Journal of Infection and Public Health, 16(10), 1599-1611. [Link]
-
Li, C., et al. (2021). Automated Flow Synthesis of Peptide-PNA Conjugates. ScienceOpen. [Link]
-
Corey, D. R., et al. (2007). Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. Current Topics in Medicinal Chemistry, 7(7), 641-657. [Link]
-
Wikipedia. (2024). Peptide nucleic acid. Retrieved from [Link]
-
Gait, M. J., et al. (2008). Chapter 4: Peptide–Peptide Nucleic Acid Conjugates for Modulation of Gene Expression. In Oligonucleotide Synthesis: Methods and Applications (pp. 65-88). The Royal Society of Chemistry. [Link]
-
Ivanova, G. D., et al. (2008). PNA-peptide conjugates as intracellular gene control agents. Nucleic Acids Symposium Series, 52(1), 579-580. [Link]
Sources
- 1. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 7. Peptide Nucleic Acids Conjugated to Short Basic Peptides Show Improved Pharmacokinetics and Antisense Activity in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell-Penetrating Peptide-Peptide Nucleic Acid Conjugates as a Tool for Protein Functional Elucidation in the Native Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cellular uptake of cell delivering PNA–peptide conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antigene property of PNA conjugated to the nuclear localization signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A peptide nucleic acid-nuclear localization signal fusion that mediates nuclear transport of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved invasion efficiency of PNA by linking nuclear localization signal peptide (NLS)│ Laboratory of Bioinorganic Chemistry Graduate School of Science, Nagoya University [bioinorg.chem.nagoya-u.ac.jp]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Synthesis and cellular uptake of cell delivering PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PNA Drug Development & Research - Creative Peptides [pna.creative-peptides.com]
- 27. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmiweb.com [pharmiweb.com]
- 29. Peptide nucleic acid conjugates and their antimicrobial applications-a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Operative's Guide to the Cell: A Technical Whitepaper on the Mechanisms of Action of PNA-Peptide Conjugates
Foreword: Beyond the Sequence - Engineering Cellular Entry and Action
For the discerning researcher in drug development, the elegance of Peptide Nucleic Acids (PNAs) is undeniable. Their synthetic, charge-neutral backbone confers remarkable stability against enzymatic degradation and a high affinity for target nucleic acids.[1][2][3] However, the very properties that make PNAs robust therapeutic candidates also render them impermeable to the cell membrane, a significant hurdle for clinical translation.[4][5][] This guide delves into the elegant solution to this challenge: the conjugation of PNAs to peptides. We will dissect the intricate mechanisms by which these chimeras navigate the cellular landscape, from initial membrane interaction to target engagement in the nucleus and cytoplasm. This is not merely a collection of protocols; it is a treatise on the strategic design and functional validation of PNA-peptide conjugates, grounded in field-proven insights and rigorous scientific principles.
I. The Conjugate's Journey: A Multi-Step Invasion of the Cell
The journey of a PNA-peptide conjugate from the extracellular space to its intracellular target is a sophisticated ballet of molecular interactions. The peptide moiety acts as a key, unlocking cellular entry pathways, while the PNA cargo carries the specific therapeutic instructions. Understanding this journey is paramount to designing effective conjugates.
The First Handshake: Cellular Uptake Mechanisms
The initial and most critical step is traversing the plasma membrane. Unmodified PNAs exhibit poor cellular uptake.[7] Conjugation to Cell-Penetrating Peptides (CPPs) dramatically enhances internalization.[1][][8] CPPs are a diverse class of short peptides, often cationic or amphipathic, that can translocate across biological membranes.[1]
The primary mechanism of uptake for most CPP-PNA conjugates is endocytosis .[9][10][11] This is not a single pathway but a collection of processes, including:
-
Clathrin-Mediated Endocytosis: This is a common route for many CPP-PNA conjugates, particularly those with amphipathic peptides.[10][12]
-
Caveolae-Mediated Endocytosis: This pathway is often utilized by other CPPs.[9]
-
Macropinocytosis: Cationic CPPs, such as those rich in arginine, often induce this process, which involves the formation of large, fluid-filled vesicles.[9][10]
It is crucial to recognize that the uptake pathway can be influenced by the specific CPP, the cargo (PNA), and the cell type.[5][10][13] Some studies even suggest the possibility of non-endosomal, direct translocation for certain conjugates, though this remains a topic of debate.[14]
Experimental Protocol: Assessing Cellular Uptake via Confocal Microscopy
This protocol provides a robust method to visualize and semi-quantify the cellular uptake of fluorescently labeled PNA-peptide conjugates.
A. Materials:
-
Fluorescently labeled PNA-peptide conjugate (e.g., with HiLyte Fluor 488).[15]
-
Confocal laser scanning microscope.
-
Glass-bottom dishes or chamber slides.
-
Phosphate-buffered saline (PBS).
-
Optional: Nuclear stain (e.g., DAPI, Hoechst) and endosomal/lysosomal markers (e.g., LysoTracker).
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Conjugate Preparation: Prepare a stock solution of the fluorescently labeled PNA-peptide conjugate in sterile, nuclease-free water or an appropriate buffer. Dilute the conjugate to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.[12][15]
-
Incubation: Remove the old medium from the cells and wash once with PBS. Add the medium containing the PNA-peptide conjugate to the cells.
-
Time-Course Analysis: Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 2, 6, 12, 24 hours) to assess the kinetics of uptake.[15][16]
-
Washing: After incubation, remove the conjugate-containing medium and wash the cells three times with ice-cold PBS to remove any surface-bound conjugate.
-
Staining (Optional): If desired, incubate the cells with nuclear and/or lysosomal stains according to the manufacturer's instructions to visualize subcellular localization.
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the fluorophore, and any additional stains. Z-stack imaging is recommended to confirm intracellular localization.
-
Analysis: Analyze the images to assess the extent of cellular uptake and the subcellular distribution of the conjugate. A punctate distribution is often indicative of endosomal entrapment.[17]
The Great Escape: Overcoming Endosomal Entrapment
While endocytosis efficiently brings PNA-peptide conjugates into the cell, a significant portion often becomes trapped within endosomes.[9][16] These vesicles mature into late endosomes and eventually fuse with lysosomes, where the conjugate can be degraded. Therefore, endosomal escape is a critical bottleneck for the biological activity of the PNA cargo.[16][18][19]
Several strategies are employed to enhance endosomal escape:
-
Fusogenic Peptides: These peptides, often derived from viral proteins (e.g., INF7 from influenza hemagglutinin), undergo a conformational change at the acidic pH of the endosome, allowing them to disrupt the endosomal membrane and release the cargo into the cytoplasm.[20][21]
-
pH-Responsive Peptides: Peptides containing histidine residues can become protonated in the acidic endosomal environment, leading to membrane destabilization through the "proton sponge" effect.[20]
-
Lysosomotropic Agents: Co-administration of agents like chloroquine can artificially induce endosomal rupture, though this approach is generally limited to in vitro studies due to toxicity.[16][22]
-
Cleavable Linkers: Incorporating a cleavable linker, such as a disulfide bond, between the CPP and the PNA can facilitate the release of the PNA from the CPP once inside the cell.[16]
The choice of CPP itself can also influence endosomal escape, with some peptides demonstrating inherent, albeit often limited, escape capabilities.[23]
Diagram: Cellular Uptake and Endosomal Escape Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses [frontiersin.org]
- 3. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and cellular uptake of cell delivering PNA–peptide conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. CLIP6-PNA-Peptide Conjugates: Non-Endosomal Delivery of Splice Switching Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The effect of endosomal escape peptides on in vitro gene delivery of polyethylene glycol-based vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
H-D-Phe-Pna for Targeted Gene Silencing: A Technical Guide for Researchers
This guide provides an in-depth technical overview of H-D-Phe-Pna, a specialized peptide nucleic acid conjugate, for applications in targeted gene silencing. It is intended for researchers, scientists, and drug development professionals who are seeking to leverage this technology for basic research or therapeutic development. This document will delve into the core principles of H-D-Phe-Pna, from its rational design and synthesis to detailed experimental protocols for its application and validation.
Introduction: The Imperative for Precision in Gene Silencing
The ability to selectively silence gene expression has revolutionized biological research and opened new avenues for therapeutic intervention. Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic molecules for this purpose.[1][2] Unlike natural nucleic acids, PNAs possess a neutral peptide-like backbone, which confers remarkable resistance to enzymatic degradation and enables high-affinity, sequence-specific binding to target DNA and RNA.[2][3] However, the neutral charge of PNAs also presents a significant hurdle for their use in living systems: poor cellular uptake.[4][5][6]
To overcome this limitation, PNAs are often conjugated to cell-penetrating peptides (CPPs), which facilitate their transport across the cell membrane.[6][7][8] This guide focuses on a specific and strategic PNA-peptide conjugate: H-D-Phe-Pna. This molecule combines a PNA oligomer with the dipeptide H-D-Phe (D-Phenylalanine), a choice driven by key considerations for stability and efficacy.
The Rationale Behind H-D-Phe-Pna Design
The design of H-D-Phe-Pna is a deliberate convergence of two key molecular components, each contributing to the overall goal of effective and durable gene silencing.
The PNA Moiety: A High-Affinity, Nuclease-Resistant Recognition Element
The core of the gene-silencing activity resides in the PNA oligomer. Its unique N-(2-aminoethyl)-glycine backbone provides several distinct advantages over natural nucleic acids and their analogs:
-
Exceptional Binding Affinity and Specificity : The neutral backbone of PNA reduces electrostatic repulsion when binding to negatively charged DNA or RNA, resulting in highly stable PNA/DNA and PNA/RNA duplexes.[3] This allows for the use of shorter oligomers while maintaining high target affinity.
-
Resistance to Degradation : The peptide-like backbone is not recognized by nucleases or proteases, rendering PNAs exceptionally stable in biological fluids and inside cells.[2][3] This prolonged half-life is crucial for sustained gene silencing effects.
-
Versatile Targeting Mechanisms : PNAs can be designed to silence genes through two primary mechanisms:
-
Antisense Strategy : A PNA oligomer complementary to a target mRNA molecule can bind to it, physically blocking translation by the ribosome (steric hindrance).[9]
-
Antigene Strategy : PNAs can also be designed to bind directly to chromosomal DNA, invading the double helix to form a stable PNA-DNA triplex.[9][10] This can inhibit transcription initiation or elongation.
-
The H-D-Phe Moiety: Enhancing Stability and Cellular Uptake
The conjugation of the H-D-Phe dipeptide to the PNA is a critical modification aimed at improving its drug-like properties. The choice of D-phenylalanine over its natural L-enantiomer is a key design feature.
-
Increased Proteolytic Stability : Peptides composed of L-amino acids are readily degraded by proteases within the cell. The incorporation of D-amino acids renders the peptide bond resistant to cleavage by these enzymes.[4][11] This significantly increases the in vivo half-life of the entire H-D-Phe-Pna conjugate, ensuring that it remains intact to exert its gene-silencing effect.
-
Potential for Enhanced Cellular Uptake : While short peptides like H-D-Phe are not classical cell-penetrating peptides, the hydrophobicity of the phenylalanine residues can contribute to improved interaction with the cell membrane, potentially aiding in cellular uptake. Some studies suggest that D-amino acid-containing peptides can retain or even enhance the cellular uptake of conjugated cargo.
The combination of a highly specific and stable PNA with a protease-resistant peptide moiety makes H-D-Phe-Pna a promising candidate for targeted gene silencing applications that require sustained activity.
Synthesis and Characterization of H-D-Phe-Pna
The synthesis of H-D-Phe-Pna conjugates is typically achieved through solid-phase synthesis, a well-established method for preparing both peptides and PNAs.[1][12][13]
Solid-Phase Synthesis Workflow
The synthesis is carried out on a solid support resin, allowing for the sequential addition of PNA monomers and the H-D-Phe dipeptide. The process generally follows these steps:
A detailed, representative protocol for the synthesis is provided below. This protocol assumes the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of the N-terminus.
Protocol 1: Solid-Phase Synthesis of H-D-Phe-Pna
Materials:
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
Fmoc-D-Phe-OH
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for 1-2 hours.
-
First PNA Monomer Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
Activate the first Fmoc-PNA monomer by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated monomer solution to the resin and agitate for 2-4 hours.
-
Wash the resin to remove excess reagents.
-
-
PNA Chain Elongation: Repeat the deprotection and coupling steps for each subsequent PNA monomer in the desired sequence.
-
H-D-Phe Coupling:
-
After the final PNA monomer is coupled and deprotected, couple Fmoc-D-Phe-OH using the same activation and coupling procedure.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the D-Phe residue with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the conjugate from the resin and remove the Bhoc protecting groups from the nucleobases.
-
-
Precipitation and Washing:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude H-D-Phe-Pna by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and wash several times with cold diethyl ether.
-
-
Drying: Dry the crude product under vacuum.
Purification and Characterization
Purification of the crude product is essential to remove truncated sequences and other impurities.
-
Purification : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PNA-peptide conjugates.[9][14] A C18 column is typically used with a water/acetonitrile gradient containing a small amount of TFA.
-
Characterization : The identity and purity of the final H-D-Phe-Pna conjugate should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[14] The purity is typically assessed by analytical RP-HPLC.
Experimental Application: Targeted Gene Silencing in Cell Culture
This section provides a general framework for utilizing H-D-Phe-Pna to silence a target gene in a mammalian cell line.
Experimental Design Considerations
-
Target Gene Selection : Choose a target gene with a well-characterized function and available antibodies for protein detection. Housekeeping genes (e.g., GAPDH, β-actin) can be used as initial targets to optimize delivery and silencing efficiency.
-
PNA Sequence Design : Design the PNA sequence to be complementary to a unique and accessible region of the target mRNA, typically in the 5'-untranslated region (UTR) or near the start codon, to effectively block translation.
-
Controls :
-
Untreated Cells : To establish baseline expression levels.
-
Scrambled PNA Control : An H-D-Phe-Pna conjugate with a scrambled, non-targeting PNA sequence to control for non-specific effects of the conjugate.
-
Positive Control : A validated method for silencing the target gene (e.g., siRNA) to benchmark the efficacy of the H-D-Phe-Pna.
-
Protocol 2: Cellular Delivery and Gene Silencing Assay
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
H-D-Phe-Pna (target-specific and scrambled control)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 60-70% confluency on the day of treatment.
-
Treatment:
-
Prepare a stock solution of the H-D-Phe-Pna conjugates in sterile, nuclease-free water or PBS.
-
Dilute the conjugates to the desired final concentrations (e.g., 1-10 µM) in serum-free or complete culture medium.
-
Remove the old medium from the cells and add the medium containing the H-D-Phe-Pna conjugates.
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis of mRNA and protein levels.
Validation of Gene Silencing: Assessing Knockdown Efficacy
To confirm successful gene silencing, it is crucial to quantify the reduction in both the target mRNA and protein levels.
Quantification of mRNA Knockdown by qPCR
Quantitative real-time PCR (qPCR) is a sensitive method to measure the levels of target mRNA.[15][16][17]
Protocol 3: Quantitative PCR (qPCR) Analysis
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.[15]
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Quantification of Protein Knockdown by Western Blot
Western blotting is used to detect the reduction in the amount of the target protein.[18][19]
Protocol 4: Western Blot Analysis
-
Protein Lysis: Lyse the harvested cells in RIPA buffer or a similar lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in protein levels.
Data Presentation
The quantitative data from qPCR and Western blot analyses should be summarized in tables and/or graphs to clearly present the dose-dependent and sequence-specific effects of the H-D-Phe-Pna conjugate.
Table 1: Example of qPCR Data Summary
| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Untreated) |
| Untreated | - | 1.00 |
| H-D-Phe-Pna (Target) | 1 | 0.65 |
| 5 | 0.25 | |
| 10 | 0.10 | |
| H-D-Phe-Pna (Scrambled) | 10 | 0.95 |
Table 2: Example of Western Blot Densitometry Summary
| Treatment Group | Concentration (µM) | Relative Protein Level (Normalized to Loading Control) |
| Untreated | - | 1.00 |
| H-D-Phe-Pna (Target) | 1 | 0.70 |
| 5 | 0.30 | |
| 10 | 0.15 | |
| H-D-Phe-Pna (Scrambled) | 10 | 0.98 |
Assessing Off-Target Effects
A critical aspect of any gene-silencing technology is its specificity. While the high binding affinity of PNAs generally leads to high specificity, it is important to assess potential off-target effects.
-
Bioinformatic Analysis : Perform a BLAST search of the PNA sequence against the relevant transcriptome to identify potential off-target transcripts with high sequence homology.
-
Expression Analysis of Potential Off-Targets : Use qPCR to measure the mRNA levels of the top-ranked potential off-target genes to determine if their expression is affected by the H-D-Phe-Pna treatment.
-
Global Gene Expression Profiling : For a more comprehensive analysis, RNA-sequencing can be performed to compare the global transcriptomes of cells treated with the target-specific PNA, the scrambled control PNA, and untreated cells. This can reveal any unintended changes in gene expression across the genome.
Conclusion and Future Directions
H-D-Phe-Pna represents a rationally designed molecule for targeted gene silencing that leverages the specificity and stability of PNAs while addressing the critical challenge of proteolytic degradation of the delivery vector. The inclusion of D-amino acids is a key strategy for enhancing the in vivo potential of PNA-peptide conjugates. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, application, and validation of H-D-Phe-Pna in a research setting.
Future research in this area may focus on further optimizing the peptide sequence for enhanced cellular uptake and endosomal escape, exploring different PNA backbone modifications to improve binding and specificity, and evaluating the in vivo efficacy and safety of H-D-Phe-Pna conjugates in preclinical animal models. As our understanding of PNA chemistry and biology continues to grow, these powerful molecules hold immense promise for the development of next-generation therapeutics for a wide range of diseases.
References
-
PNA Purification and Characterization. (URL: [Link])
-
Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. ACS Bio & Med Chem Au. (URL: [Link])
-
Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. MDPI. (URL: [Link])
-
Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics. PMC. (URL: [Link])
-
Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. PMC. (URL: [Link])
-
Facile Solid-Phase Synthesis of Peptide-p-Nitroanilide (pNA) Analog Containing Conjugates Using a Novel Wang or Rink Amide Resin. PMC. (URL: [Link])
-
The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System. NIH. (URL: [Link])
-
Aminoglycoside–Peptide Nucleic Acid (PNA) Conjugates against Gram-Negative Bacteria. Request PDF. (URL: [Link])
-
Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. NIH. (URL: [Link])
-
Strategies for Improving Peptide Stability and Delivery. MDPI. (URL: [Link])
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH. (URL: [Link])
-
The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. (URL: [Link])
-
Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC. (URL: [Link])
-
HPLC as a method for purifying and identifying PNAs. American University. (URL: [Link])
-
Aminoglycoside–Peptide Nucleic Acid (PNA) Conjugates against Gram-Negative Bacteria. PMC. (URL: [Link])
-
General Protocol for Western Blotting. Bio-Rad. (URL: [Link])
-
Peptide Characterization and Purification Using High–Performance Liquid Chromatography. (URL: [Link])
-
Polystyrene Nanoplastic Exposure Causes Reprogramming of Anti-Oxidative Genes Hmox1 and Sod3 by Inhibiting Nuclear Receptor RORγ in the Mouse Liver. MDPI. (URL: [Link])
-
Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. (URL: [Link])
-
Quantification of mRNA Levels Using Real-Time Polymerase Chain Reaction (PCR). (URL: [Link])
-
RNA extraction and quantitative PCR to assay inflammatory gene expression. Protocols.io. (URL: [Link])
-
Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. PMC. (URL: [Link])
-
Real-time PCR for mRNA quantitation. Gene-Quantification. (URL: [Link])
-
Quantification of mRNA using real-time RT-PCR. PubMed. (URL: [Link])
-
Measuring mRNA decay with Roadblock-qPCR. PMC. (URL: [Link])
-
Peptide nucleic acid (PNA) is a nucleobase oligomer in which the entire backbone has been replaced by a backbone composed of N-(2-aminoethyl)glycine units. (URL: [Link])
-
Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. PMC. (URL: [Link])
-
Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. (URL: [Link])
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. (URL: [Link])
-
The Use of d-Amino Acids for Peptide Self-assembled Systems. (URL: [Link])
-
Peptide nucleic acid (PNA) is a DNA mimic having a pseudopeptide backbone that makes it extremely stable in biological fluids. (URL: [Link])
-
Intracellular Uptake and Inhibition of Gene Expression by PNAs and PNA−Peptide Conjugates. ACS Publications. (URL: [Link])
-
Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. (URL: [Link])
-
Novel Binding and Efficient Cellular Uptake of Guanidine-Based Peptide Nucleic Acids (GPNA). Journal of the American Chemical Society. (URL: [Link])
-
Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells. PubMed. (URL: [Link])
-
Photochemically induced gene silencing using PNA-peptide conjugates. PubMed. (URL: [Link])
-
Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. PMC. (URL: [Link])
Sources
- 1. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aura.american.edu [aura.american.edu]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycoside–Peptide Nucleic Acid (PNA) Conjugates against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors [mdpi.com]
- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]
- 12. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 16. gene-quantification.de [gene-quantification.de]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 19. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
H-D-Phe-Pna as a Molecular Probe for High-Fidelity RNA Detection: A Technical Guide
Abstract: The detection and quantification of specific RNA molecules within their native cellular environment are pivotal for advancing our understanding of gene expression, disease pathology, and therapeutic development. Traditional nucleic acid probes, while foundational, often face limitations in terms of binding affinity, specificity, and biological stability. Peptide Nucleic Acids (PNAs) have emerged as a superior class of synthetic mimics that overcome many of these challenges.[1][2] This technical guide provides an in-depth exploration of H-D-Phe-Pna, a specialized PNA construct incorporating D-Phenylalanine, designed for enhanced RNA recognition. We will dissect the molecular principles underpinning its high-affinity binding, detail its synthesis and photophysical characteristics, and provide validated, step-by-step protocols for its application in high-fidelity RNA detection for researchers, and drug development professionals.
The Foundational Advantage of Peptide Nucleic Acids (PNAs)
Peptide Nucleic Acids are synthetic polymers that function as DNA/RNA analogues.[3] The defining feature of a PNA is its unique backbone, which is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[1][3] This charge-neutral polyamide backbone replaces the negatively charged sugar-phosphate backbone of natural nucleic acids.[2][3]
This fundamental structural difference confers several significant advantages:
-
Enhanced Hybridization Affinity: The absence of electrostatic repulsion between the probe and the target nucleic acid results in stronger binding (higher melting temperature, Tm) compared to DNA/DNA or DNA/RNA duplexes.[1][4] This allows for the use of shorter probes (typically 12-18 bases) without sacrificing binding strength, which also enhances target accessibility.[1][2]
-
Superior Specificity: PNA/RNA duplexes exhibit greater sensitivity to base mismatches. A single mismatch is more destabilizing in a PNA/RNA duplex than in a corresponding DNA/RNA duplex, leading to a significant drop in Tm and providing exceptional single-nucleotide discrimination.[1][5]
-
High Biological Stability: The peptide-like backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation in biological fluids.[1][4]
-
Ionic Strength Independence: Hybridization is largely independent of salt concentration, allowing for robust performance under low-ionic-strength conditions that can prevent the reannealing of complementary genomic strands.[3][6]
Sources
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 4. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
H-D-Phe-pNA (D-Phenylalanine-p-nitroanilide): A Tool for Unlocking Novel Therapeutic Avenues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of H-D-Phe-pNA (D-Phenylalanine-p-nitroanilide), a molecule of significant interest in the landscape of drug discovery and development. While not a therapeutic agent in itself, H-D-Phe-pNA serves as a critical tool for identifying and characterizing potential drug candidates. Its primary utility lies in its function as a chromogenic substrate for a variety of proteases, enzymes that are deeply implicated in numerous pathological conditions. This guide will delve into the biochemical properties of H-D-Phe-pNA, its application in high-throughput screening for protease inhibitors, and the broader context of D-amino acids in peptide-based therapeutics. We will provide detailed experimental protocols and discuss the interpretation of data generated using this valuable chemical probe. The overarching aim is to equip researchers and drug development professionals with the knowledge to effectively leverage H-D-Phe-pNA in their quest for novel therapeutics.
Introduction to H-D-Phe-pNA: A Molecular Probe for Protease Activity
H-D-Phe-pNA, or D-Phenylalanine-p-nitroanilide, is a synthetic molecule consisting of the D-enantiomer of the amino acid phenylalanine linked to a p-nitroaniline group via an amide bond. In its intact form, the molecule is colorless. However, upon enzymatic cleavage of the amide bond by a protease, the p-nitroaniline is released, which imparts a distinct yellow color to the solution. This chromogenic property is the cornerstone of its utility in biochemical assays.
The incorporation of a D-amino acid is a key feature of this molecule. While L-amino acids are the proteinogenic building blocks found in most natural proteins, D-amino acids are less common.[1] Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, a property that is highly desirable for therapeutic peptides.[1][2][3]
Table 1: Physicochemical Properties of H-D-Phe-pNA
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.3 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in DMSO and DMF |
| Max Absorbance (pNA) | 405-410 nm (after cleavage) |
The Therapeutic Significance of Proteases
Proteases are a class of enzymes that catalyze the breakdown of proteins through the hydrolysis of peptide bonds. They are involved in a vast array of physiological processes, including digestion, blood clotting, immune responses, and cell signaling. Consequently, dysregulation of protease activity is implicated in a wide range of diseases, such as cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. This makes proteases a major class of drug targets.
For instance, chymotrypsin, a serine protease found in the digestive system, serves as a classic model for studying protease function and inhibition. Substrates like H-D-Phe-pNA are invaluable tools for identifying inhibitors of chymotrypsin and other related proteases with therapeutic potential.
H-D-Phe-pNA in the Drug Discovery Workflow
The primary therapeutic application of H-D-Phe-pNA is as a tool in the drug discovery process, particularly in the high-throughput screening (HTS) for protease inhibitors. The workflow is conceptually straightforward yet powerful.
Caption: Drug discovery workflow utilizing H-D-Phe-pNA for HTS.
In this workflow, a large library of chemical compounds is screened for their ability to inhibit the activity of a target protease. The assay is typically performed in microtiter plates, where each well contains the protease, H-D-Phe-pNA, and a unique compound from the library. If a compound inhibits the protease, the cleavage of H-D-Phe-pNA is reduced or prevented, resulting in a low or no color change. This allows for the rapid identification of "hits" that can then be further validated and optimized into lead compounds for drug development.
The Strategic Advantage of the D-Phenylalanine Moiety
The presence of a D-amino acid in H-D-Phe-pNA is not merely a matter of chemical curiosity. It has significant implications for the types of interactions that can be studied and the therapeutic strategies that can be envisioned.
-
Enhanced Stability: Peptides composed of D-amino acids are resistant to degradation by most endogenous proteases.[1][2] This property is a cornerstone of modern peptide therapeutic design, as it can significantly prolong the half-life of a peptide drug in the body.[3]
-
Unique Biological Activities: The stereochemistry of D-amino acids can lead to unique binding interactions with biological targets.[1] In some cases, a D-peptide can exhibit higher affinity and selectivity for its target compared to its L-counterpart.
-
Probing Chiral Specificity: H-D-Phe-pNA can be used in conjunction with its L-enantiomer, H-L-Phe-pNA, to probe the chiral specificity of proteases. Understanding whether a protease preferentially cleaves L- or D-peptides can provide valuable insights for the design of specific inhibitors.
Caption: Advantages of incorporating D-amino acids in therapeutic peptides.
Experimental Protocol: Protease Inhibition Assay Using H-D-Phe-pNA
This section provides a detailed, step-by-step methodology for a typical protease inhibition assay using H-D-Phe-pNA as a substrate.
Materials:
-
Target Protease (e.g., Chymotrypsin)
-
H-D-Phe-pNA
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Inhibitor Compound Stock Solutions (in DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target protease in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of H-D-Phe-pNA in DMSO. The final concentration in the assay is typically in the range of the enzyme's Km for the substrate.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control wells)
-
Protease solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the H-D-Phe-pNA solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes). This will provide a kinetic reading of the reaction progress.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value of the inhibitor.
-
Data Interpretation and Case Studies
The output of a protease inhibition screen using H-D-Phe-pNA is a set of absorbance values that reflect the extent of substrate cleavage. A lower absorbance in the presence of a test compound compared to the control indicates potential inhibition.
Table 2: Example Data from a Protease Inhibition Assay
| Inhibitor Conc. (µM) | Absorbance at 405 nm (AU) | % Inhibition |
| 0 (Control) | 1.25 | 0% |
| 0.1 | 1.10 | 12% |
| 1 | 0.85 | 32% |
| 10 | 0.40 | 68% |
| 100 | 0.15 | 88% |
From this data, an IC50 value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a key parameter for ranking the potency of different inhibitors.
Future Perspectives and Conclusion
H-D-Phe-pNA remains a valuable and widely used tool in the initial stages of drug discovery. Its simplicity, reliability, and amenability to high-throughput formats ensure its continued relevance. Future developments may include the design of novel D-amino acid-containing substrates with enhanced specificity for particular proteases or with different reporter groups (e.g., fluorescent) for increased sensitivity.
References
- Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic and conformational analysis of peptides to drug design. Pharmaceutical research, 8(11), 1307-1321.
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]
-
National Center for Biotechnology Information. (n.d.). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed. [Link]
-
PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. [Link]
-
ResearchGate. (n.d.). Chemical structure of p-nitroaniline. ResearchGate. [Link]
-
Unacademy. (n.d.). p-Nitroacetanilide Study Material. Unacademy. [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. PubMed. [Link]
-
Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]
-
WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
National Center for Biotechnology Information. (n.d.). Purification and Characterization of a Lysine-P-Nitroanilide Hydrolase, a Broad Specificity Aminopeptidase, From the Cytoplasm of Lactococcus Lactis Subsp. Cremoris AM2. PubMed. [Link]
-
EBSCO. (n.d.). Phenylalanine as a therapeutic supplement | Research Starters. EBSCO. [Link]
-
National Center for Biotechnology Information. (n.d.). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES. PubMed. [Link]
-
ResearchGate. (n.d.). Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate. ResearchGate. [Link]
Sources
Methodological & Application
automated flow synthesis of peptide-PNA conjugates
Application Note & Protocol
Abstract
Peptide-Peptide Nucleic Acid (PNA) conjugates are a powerful class of biomolecules that merge the specific molecular recognition properties of PNA with the diverse functionalities of peptides, such as cell penetration and biological signaling. These chimeras are at the forefront of therapeutic and diagnostic development, demanding robust and reproducible synthesis methods. This document provides a comprehensive guide to the automated solid-phase synthesis of peptide-PNA conjugates using a continuous flow system. We detail the underlying chemical principles, provide validated, step-by-step protocols from reagent preparation to final purification, and offer expert insights into process optimization and troubleshooting.
Introduction: The Synergy of Peptides and PNA
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, built upon a charge-neutral N-(2-aminoethyl)glycine backbone. This unique structure allows them to bind to complementary DNA and RNA sequences with exceptionally high affinity and specificity, independent of ionic strength. However, their neutral backbone and poor solubility can limit their cellular uptake. By conjugating PNAs to peptides—such as cell-penetrating peptides (CPPs) or nuclear localization signals (NLS)—we can dramatically enhance their delivery and bioavailability, unlocking their full therapeutic potential.
Automated flow synthesis offers significant advantages over traditional batch synthesis for creating these complex conjugates. The continuous flow of fresh reagents over a solid support enhances reaction kinetics, minimizes side reactions, and improves washing efficiency, leading to higher purity and yield. Furthermore, automation ensures unparalleled batch-to-batch consistency, a critical requirement for clinical and diagnostic applications.
Core Principles of Automated Flow Synthesis
The synthesis is performed on a solid support (e.g., polystyrene resin) within a column integrated into a flow synthesizer. The process is an iterative cycle of chemical reactions to sequentially add peptide and PNA monomers. The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for both the PNA backbone and the amino acid side chains.
The synthesis cycle consists of four key steps:
-
Fmoc-Deprotection: The terminal Fmoc group is removed using a basic solution (e.g., piperidine in DMF) to expose a free amine for the next coupling step.
-
Monomer Activation: The incoming Fmoc-protected monomer (either an amino acid or a PNA monomer) is pre-activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) to form a highly reactive species.
-
Coupling: The activated monomer is delivered to the column, where it rapidly reacts with the free amine on the growing chain.
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products before the next cycle begins.
This entire process is automated, with precise control over reagent delivery, reaction times, and temperature, as illustrated in the workflow below.
Figure 1: High-level workflow for automated peptide-PNA conjugate synthesis.
Detailed Protocols
This section provides a step-by-step methodology for the synthesis of a model peptide-PNA conjugate.
Part A: Pre-Synthesis Preparation
Accurate and careful preparation is critical for a successful synthesis.
1. Reagent Preparation:
-
Amino Acid Monomers: Prepare 0.2 M solutions of Fmoc-protected amino acids in N,N-Dimethylformamide (DMF).
-
PNA Monomers: Prepare 0.2 M solutions of Fmoc-PNA monomers (A, C, G, T) in N-Methyl-2-pyrrolidone (NMP). Note: PNA monomers often have lower solubility in DMF.
-
Activator: Prepare a 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) and a 1 M solution of Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF. This combination is often preferred as it minimizes side reactions.
-
Deprotection Solution: Prepare a solution of 20% (v/v) Piperidine in DMF.
-
Solvents: Use high-purity, low-water content DMF, NMP, and Dichloromethane (DCM).
2. Solid Support & Instrument Setup:
-
Resin: Use a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide) appropriate for your desired C-terminus. A typical loading capacity is 0.4-0.8 mmol/g.
-
Column: Pack the synthesis column with the desired amount of resin (typically 25-100 µmol scale).
-
Instrument:
-
Prime all solvent and reagent lines on the automated flow synthesizer to remove air bubbles and ensure consistent delivery.
-
Install the packed synthesis column.
-
Perform a system leak test according to the manufacturer's instructions.
-
Part B: The Automated Synthesis Cycle
The following protocol outlines a single, generalized monomer addition cycle. The instrument software will automate the repetition of these steps for the entire sequence.
Figure 2: Chemical steps within a single automated Fmoc-SPPS cycle.
Protocol Parameters (Example for a 25 µmol scale):
| Step | Reagent | Flow Rate | Duration | Description |
| 1. Equilibration | DMF | 5 mL/min | 1 min | Swells the resin and prepares it for reaction. |
| 2. Deprotection | 20% Piperidine/DMF | 4 mL/min | 3 min | Removes the Fmoc protecting group. |
| 3. Wash | DMF | 7 mL/min | 2 min | Removes piperidine and dibenzofulvene byproduct. |
| 4. Coupling | 0.2M Monomer + Activators | 2 mL/min | 10 min | Couples the next monomer in the sequence. |
| 5. Wash | DMF | 7 mL/min | 2 min | Removes excess monomer and coupling reagents. |
Note: Coupling times for PNA monomers, especially guanine, may need to be extended to 15-20 minutes to ensure high efficiency.
Part C: Cleavage and Deprotection
Once the synthesis is complete, the conjugate must be cleaved from the solid support and all side-chain protecting groups must be removed.
1. Resin Preparation:
-
After the final synthesis cycle, wash the resin thoroughly with DCM (3x) and dry it under a stream of nitrogen.
-
Transfer the dry resin to a 10 mL reaction vessel.
2. Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A common formulation is "Reagent K".
-
Reagent K Composition:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure: Add 5 mL of the cleavage cocktail to the resin. Cap the vessel and let it react for 2-3 hours at room temperature with occasional swirling. The scavengers (phenol, thioanisole, etc.) protect sensitive residues from reactive cations generated during deprotection.
3. Product Precipitation and Isolation:
-
Filter the resin away from the cleavage solution.
-
Precipitate the crude conjugate by adding the TFA solution dropwise into a 50 mL conical tube filled with 40 mL of cold diethyl ether.
-
A white precipitate should form. Pellet the product by centrifugation (3000 x g, 5 min).
-
Wash the pellet twice with cold diethyl ether to remove residual scavengers.
-
Dry the final pellet under vacuum.
Part D: Purification and Analysis
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude product in 0.1% TFA in water.
-
Purify using a preparative C18 column.
-
Typical Gradient:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 65% Solvent B over 30 minutes.
-
-
Collect fractions corresponding to the main product peak and combine them.
2. Quality Control and Characterization:
-
Analyze the purified product using analytical RP-HPLC and mass spectrometry to confirm identity and purity.
| Analysis Method | Instrument | Expected Outcome |
| Mass Spectrometry | MALDI-TOF or ESI-MS | Observed mass matches the calculated theoretical mass of the conjugate. |
| Purity Analysis | Analytical RP-HPLC | A single major peak, ideally >95% purity by peak area integration. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete coupling. 2. Fmoc-deprotection failure. 3. Loss of product during precipitation. | 1. Increase coupling time, especially for PNA-G or sterically hindered amino acids. Use a stronger activator like HATU. 2. Increase deprotection time or use fresh piperidine solution. 3. Ensure ether is ice-cold; use a different precipitation solvent like MTBE. |
| Deletion Sequences | Incomplete coupling at a specific position. | Perform a "double coupling" step for difficult monomers in the automated sequence. |
| Broad/Tailing Peaks in HPLC | 1. Product aggregation. 2. Residual protecting groups. | 1. Modify HPLC gradient or add a chaotropic agent like guanidine HCl to the sample. 2. Increase cleavage time or temperature; ensure cleavage cocktail is fresh. |
| Unexpected Mass (+56 Da) | Guanine modification by residual piperidine during deprotection. | Ensure a thorough DMF wash is performed immediately after the deprotection step to completely remove piperidine before coupling. |
Conclusion
The automated flow synthesis platform provides a powerful and reliable method for constructing high-purity peptide-PNA conjugates. By leveraging the kinetic advantages of flow chemistry and the precision of automation, researchers can accelerate the development of novel diagnostics and therapeutics. The protocols and insights provided in this document serve as a robust starting point for scientists aiming to harness the potential of these exciting chimeric molecules.
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-Selective Recognition of DNA by Strand Displacement with a Thymine-Substituted Polyamide. Science. [Link]
-
Pellestor, F., & Paulasova, P. (2004). The peptide nucleic acids (PNAs), powerful tools for molecular diagnosis. European Journal of Human Genetics. [Link]
-
Shiraishi, T., & Nielsen, P. E. (2006). A PEG-Peptide-PNA-Peptide Chimera for Enhanced Cellular Uptake of PNA. ChemBioChem. [Link]
-
Simon, M. D., Heider, P. L., Adamo, A., Vinogradov, A. A., & Pentelute, B. L. (2014). Automated Flow-Based Peptide Synthesis. CHIMIA International Journal for Chemistry. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
Application Note & Protocols: Advanced Cellular Delivery Strategies for Peptide Nucleic Acids (PNAs)
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers exceptional binding affinity and specificity to complementary DNA and RNA sequences, along with high resistance to enzymatic degradation[1][2]. These properties make PNAs prime candidates for antisense, antigene, and gene-editing applications[1]. The molecule H-D-Phe-Pna, a PNA oligomer functionalized with an N-terminal D-Phenylalanine, represents a class of modified PNAs designed for enhanced stability or specific interactions. However, the very neutrality and size that make PNAs biochemically robust also render them largely impermeable to the anionic cell membrane, posing a significant barrier to their therapeutic and research applications[3][4]. This document provides an in-depth guide to overcoming this fundamental challenge, detailing three field-proven methodologies for delivering H-D-Phe-Pna and other PNA constructs into mammalian cells: direct conjugation with Cell-Penetrating Peptides (CPPs), encapsulation within polymeric nanoparticles, and physical transfection via electroporation. Each section explains the core scientific principles, provides detailed step-by-step protocols, and outlines the necessary validation systems to ensure experimental integrity.
The Challenge: Overcoming the PNA Permeability Barrier
Unmodified PNA oligomers are essentially unable to cross the cell membrane to reach their cytosolic or nuclear targets[3]. Early studies relied on invasive techniques like microinjection, which, while effective for demonstrating proof-of-concept, are not scalable for therapeutic or high-throughput applications[4][5]. The primary obstacle is the lack of a charged backbone, which prevents the electrostatic interactions that often mediate the uptake of other macromolecules. Therefore, successful PNA application hinges on the selection of an appropriate delivery vector or strategy.
The choice of delivery method is critical and depends on the specific cell type, experimental goal (e.g., in vitro vs. in vivo), and desired efficiency versus acceptable toxicity. This guide will explore three distinct and powerful approaches.
Method 1: Covalent Conjugation to Cell-Penetrating Peptides (CPPs)
Scientific Principle
Cell-Penetrating Peptides are short peptides, typically rich in cationic amino acids like arginine and lysine (e.g., oligo-arginine, Tat peptide), that can translocate across the plasma membrane and carry molecular cargo, such as PNA, into the cell[6][7]. The mechanism of uptake can involve direct membrane translocation or, more commonly, endocytosis[8]. A critical bottleneck for endocytic pathways is the subsequent escape of the CPP-PNA conjugate from the endosome into the cytoplasm, a step that is often the rate-limiting factor for biological activity[3][9].
Conjugating H-D-Phe-Pna to a CPP creates a chimeric molecule with the targeting specificity of the PNA and the delivery capability of the peptide. A disulfide linkage is often employed for this conjugation, as the disulfide bond is stable in the extracellular environment but is readily cleaved by reducing agents like glutathione within the cell, releasing the PNA in its active form[7].
Experimental Workflow: CPP-PNA Delivery
Caption: PLGA nanoparticle formulation and cellular delivery pathway.
Protocol 2A: Formulation of PNA-loaded PLGA Nanoparticles
This protocol uses the double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic molecules like PNAs.[5]
Materials:
-
H-D-Phe-Pna.
-
PLGA (50:50 lactide:glycolide ratio is a common starting point).
-
Dichloromethane (DCM).
-
Polyvinyl alcohol (PVA), 5% w/v solution in water.
-
Nuclease-free water.
-
Probe sonicator.
-
Magnetic stirrer.
Procedure:
-
Inner Emulsion (w/o): a. Dissolve 1-2 mg of H-D-Phe-Pna in 100 µL of nuclease-free water (inner aqueous phase). b. Dissolve 50 mg of PLGA in 1 mL of DCM (organic phase). c. Add the PNA solution to the PLGA solution. Immediately emulsify by sonicating on ice for 60 seconds at 40% amplitude. This creates the primary water-in-oil emulsion.
-
Double Emulsion (w/o/w): a. Immediately add the primary emulsion to 4 mL of a 5% PVA solution (outer aqueous phase). b. Sonicate again on ice for 90 seconds at 40% amplitude to form the w/o/w double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to 20 mL of a 0.5% PVA solution. b. Stir vigorously on a magnetic stirrer for 3-4 hours at room temperature to allow the DCM to evaporate, which hardens the nanoparticles.
-
Collection and Washing: a. Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C). b. Discard the supernatant and wash the nanoparticle pellet twice by resuspending in nuclease-free water and repeating the centrifugation.
-
Characterization: a. Resuspend the final pellet in water or PBS. b. Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). c. Measure surface charge (zeta potential). d. To determine encapsulation efficiency, lyse a known quantity of nanoparticles (e.g., with 0.1 M NaOH / 1% SDS), and quantify the released PNA via UV-Vis spectrophotometry or a suitable fluorescence assay if the PNA is labeled.
Protocol 2B: Cellular Delivery using PNA-Nanoparticles
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1B.
-
Preparation of Nanoparticles: Resuspend the characterized PNA-loaded nanoparticles in complete cell culture medium.
-
Scientist's Note: Unlike many CPP-based methods, PLGA nanoparticle uptake is generally robust in the presence of serum.
-
-
Cell Treatment: Aspirate the medium from the cells and add the nanoparticle suspension. A typical starting concentration is 50-100 µg/mL of nanoparticles.
-
Incubation: Incubate cells for 24-48 hours. The longer incubation allows for nanoparticle uptake and subsequent cargo release.
-
Assay for Effect: After incubation, wash the cells and perform the desired downstream analysis.
-
Validation and Controls (Trustworthiness):
-
Uptake Verification: Use nanoparticles loaded with a fluorescent PNA or nanoparticles formulated with a fluorescent dye (e.g., Coumarin-6) to visualize uptake.
-
Negative Controls:
-
Untreated cells.
-
Cells treated with "empty" nanoparticles (formulated without PNA) to control for any effects of the polymer itself.
-
-
Specificity Control: Use nanoparticles loaded with a scrambled PNA sequence.
-
Method 3: Delivery via Electroporation
Scientific Principle
Electroporation is a physical delivery method that uses a controlled electrical pulse to create transient, reversible pores in the cell membrane.[10] Molecules present in the surrounding buffer, including PNAs, can then diffuse directly into the cytoplasm.[4] This method bypasses the endocytic pathway entirely, avoiding the endosomal escape problem. However, its primary drawback is its potential for high cytotoxicity. Therefore, optimizing electroporation parameters (voltage, pulse duration, number of pulses) for each specific cell type is critical to balance delivery efficiency with cell viability.[11]
Experimental Workflow: Electroporation
Caption: Generalized workflow for PNA delivery by electroporation.
Protocol 3: PNA Delivery via Electroporation
Materials:
-
Electroporation system (e.g., Neon™, Nucleofector™, Bio-Rad Gene Pulser).
-
Electroporation cuvettes or tips.
-
Cell-type specific electroporation buffer (commercial kits are recommended).
-
H-D-Phe-Pna.
-
Cells in suspension.
Procedure:
-
Cell Preparation: Harvest cells and wash them to remove all traces of serum-containing medium. Count the cells and determine viability (e.g., via trypan blue exclusion).
-
Electroporation Mix: Resuspend a defined number of cells (e.g., 1 x 10⁶ cells) in 100 µL of the appropriate ice-cold electroporation buffer.
-
Add PNA: Add H-D-Phe-Pna to the cell suspension. A final concentration range of 5-20 µM is a good starting point. Mix gently.
-
Electroporation: Immediately transfer the cell/PNA mixture to an electroporation cuvette/tip. Insert it into the device and apply the electrical pulse using parameters optimized for your cell type.
-
Scientist's Note: Optimization is paramount. Run a pilot experiment with a fluorescently labeled, non-functional PNA to test a matrix of voltage and pulse width settings, assessing both transfection efficiency (fluorescence) and viability (e.g., using a live/dead cell stain) 24 hours post-electroporation.
-
-
Recovery: Immediately after the pulse, transfer the cells into a pre-warmed tube containing complete culture medium and allow them to recover. Some protocols recommend a brief 10-minute incubation on ice before this step to allow membranes to reseal.[12]
-
Plating and Incubation: Plate the cells at an appropriate density and incubate for 24-72 hours before analysis.
-
Validation and Controls (Trustworthiness):
-
Viability Control: Always run a parallel sample that undergoes the entire procedure, including the electrical pulse, but without any PNA to accurately assess procedure-related cell death.
-
Negative Controls:
-
Mock electroporation (cells mixed with PNA but no electrical pulse is applied).
-
Cells electroporated with a scrambled PNA sequence.
-
-
Positive Control (if applicable): Electroporate a reporter plasmid (e.g., GFP) to confirm the optimization of the electroporation conditions themselves.
-
Summary and Method Selection
The optimal delivery strategy for H-D-Phe-Pna is highly dependent on the experimental context. The table below summarizes the key characteristics of each method to aid in this decision-making process.
| Feature | CPP Conjugation | PLGA Nanoparticles | Electroporation |
| Principle | Covalent linkage to a peptide vector facilitates endocytic uptake. | Encapsulation in a biodegradable polymer shell for protection and uptake. | Physical membrane permeabilization via an electrical field. |
| Key Advantages | High efficiency with optimized peptides; relatively simple cell treatment protocol. | Protects PNA from degradation; allows for sustained release; good biocompatibility.[13] | Bypasses endosomal pathway; rapid delivery into the cytoplasm. |
| Key Disadvantages | Endosomal entrapment is a major hurdle; synthesis of conjugate required; potential for CPP toxicity. | Requires nanoparticle formulation and characterization; potential for batch-to-batch variability. | High potential for cytotoxicity; requires cell-type specific optimization; difficult for in vivo application.[10] |
| Typical Efficiency | Variable (5-80%), highly dependent on CPP and cell type.[14] | Moderate to High, depends on formulation and cell line. | Highly Variable (10-90%), depends heavily on optimization. |
| Toxicity | Low to Moderate. | Low. | Moderate to High. |
| Suitability for in vivo | High. Many CPPs have been used in vivo.[15] | High. PLGA is FDA-approved for various applications. | Low. Generally limited to localized or ex vivo applications. |
Conclusion
The successful intracellular delivery of H-D-Phe-Pna and other PNA-based therapeutics is an achievable goal, provided a rational and well-controlled approach is taken. For most in vitro screening and validation studies, CPP conjugation offers a robust and widely documented method, with the caveat that endosomal escape may need to be addressed. For applications requiring sustained effects or for future in vivo work, PLGA nanoparticles represent a highly promising and clinically relevant platform. Electroporation remains a valuable tool for specific applications, particularly for hard-to-transfect cells where cytotoxicity can be managed and the complete bypass of endocytosis is advantageous. By understanding the principles and meticulously following the protocols outlined in this guide, researchers can effectively harness the therapeutic and diagnostic potential of PNA technology.
References
-
Corradini, R., et al. (2014). Multifunctional Delivery Systems for Peptide Nucleic Acids. Molecules. [Link]
-
Gait, M. J., et al. (2014). In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA). Springer Nature Experiments. [Link]
-
Jain, S., et al. (2012). Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers. Organic & Biomolecular Chemistry. [Link]
-
Langel, Ü. (2010). Cellular delivery of peptide nucleic acid by cell-penetrating peptides. Methods in Molecular Biology. [Link]
-
Glazer, P. M., et al. (2010). Nanoparticles deliver triplex-forming PNAs for site-specific genomic recombination in CD34+ human hematopoietic progenitors. Proceedings of the National Academy of Sciences. [Link]
-
Nielsen, P. E. (2005). Addressing the challenges of cellular delivery and bioavailability of peptide nucleic acids (PNA). Quarterly Reviews of Biophysics. [Link]
-
Lundberg, P., et al. (2008). Cell-Penetrating Peptide-Mediated Delivery of Peptide Nucleic Acid (PNA) Oligomers. CSH Protocols. [Link]
-
Lundin, K. E., et al. (2006). Evaluation of Cell-Penetrating Peptides (CPPs) as Vehicles for Intracellular Delivery of Antisense Peptide Nucleic Acid (PNA). Bioconjugate Chemistry. [Link]
-
Gupta, A., et al. (2016). Nanotechnology for delivery of peptide nucleic acids (PNAs). Journal of Controlled Release. [Link]
-
Nielsen, P. E. (2006). Addressing the challenges of cellular delivery and bioavailability of peptide nucleic acids (PNA). PubMed. [Link]
-
Koppelhus, U., & Nielsen, P. E. (2003). Cellular delivery of peptide nucleic acid (PNA). Advanced Drug Delivery Reviews. [Link]
-
Nielsen, P. E. (2006). Addressing the challenges of cellular delivery and bioavailability of peptide nucleic acids (PNA). Quarterly Reviews of Biophysics. [Link]
-
Liwei Peptide. (n.d.). H-D-Phe-Pip-Arg-pNA.2HCl. Liwei Peptide. [Link]
-
Divita, G., et al. (2008). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current Pharmaceutical Design. [Link]
-
Langel, Ü. (2002). Cellular Delivery of Peptide Nucleic Acid by Cell-Penetrating Peptides. Springer Nature Experiments. [Link]
-
University of Copenhagen Research Portal. (2012). Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers. University of Copenhagen Research Portal. [Link]
-
Gupta, A., et al. (2016). Nanotechnology for Delivery of Peptide Nucleic Acids (PNA). PMC - NIH. [Link]
-
Schepartz, A., et al. (2024). Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids. bioRxiv. [Link]
-
Comegna, M., et al. (2022). Assisting PNA Transport Through Cystic Fibrosis Human Airway Epithelia With Biodegradable Hybrid Lipid-Polymer Nanoparticles. ResearchGate. [Link]
-
Johnston, A. P. R. (2022). Overcoming challenges in the delivery of nucleic acid therapeutics. EurekAlert!. [Link]
-
Dahlman, J. E., et al. (2024). Recent advances in nanoparticulate RNA delivery systems. PNAS. [Link]
-
ResearchGate. (n.d.). Electroporation protocols for transfection efficiency, viability, and cell recovery of primary human monocytes. ResearchGate. [Link]
-
Wilson, D. S., et al. (2021). On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles. PNAS. [Link]
-
Dean, D. A., et al. (2013). Electroporation mediated gene delivery of Na+,K+-ATPase and ENaC subunits to the lung attenuates acute respiratory distress syndrome in a two-hit porcine model. PMC - NIH. [Link]
-
Potter, H. (2003). Transfection by Electroporation. PMC - NIH. [Link]
-
Langel, Ü., et al. (2001). Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. ResearchGate. [Link]
-
Topham, C., et al. (n.d.). A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. University of Hertfordshire. [Link]
-
Sharma, P., et al. (2022). Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells. Molecular Carcinogenesis. [Link]
-
Langel, Ü., et al. (2001). Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates. PubMed. [Link]
-
Ray, A., & Nordén, B. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. The FASEB Journal. [Link]
-
Madani, F., et al. (2011). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. PMC - PubMed Central. [Link]
-
Nielsen, P. E. (1998). Structural and Biological Properties of Peptide Nucleic Acid (PNA). ResearchGate. [Link]
-
Fabani, M. M., et al. (2006). Synthesis and cellular uptake of cell delivering PNA–peptide conjugates. Chemical Communications. [Link]
-
NSF Public Access Repository. (2021). Chemical approaches to discover the full potential of Peptide Nucleic Acids in biomedical applications. NSF Public Access Repository. [Link]
-
Johnson, B. N., et al. (2016). Characterization of the structural and protein recognition properties of hybrid PNA-DNA four-way junctions. NIH. [Link]
-
Wikipedia. (n.d.). Peptide nucleic acid. Wikipedia. [https://en.wikipedia.org/wiki/Peptide_nucleic_acid]([Link]_ nucleic_acid)
-
Accardo, A., et al. (2021). Diphenylalanine Motif Drives Self-Assembling in Hybrid PNA-Peptide Conjugates. PubMed. [Link]
-
MolecularCloud. (2020). Peptide Nucleic Acids (PNAs) overview. MolecularCloud. [Link]
Sources
- 1. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 3. Addressing the challenges of cellular delivery and bioavailability of peptide nucleic acids (PNA) | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional Delivery Systems for Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptide-Mediated Delivery of Peptide Nucleic Acid (PNA) Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the challenges of cellular delivery and bioavailability of peptide nucleic acids (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electroporation Strategy to Deliver PNA - Creative Peptides [pna.creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles deliver triplex-forming PNAs for site-specific genomic recombination in CD34+ human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of a High-Specificity Diagnostic Assay Using D-Phenylalanine Modified PNA Probes (H-D-Phe-Pna)
Abstract
Peptide Nucleic Acids (PNAs) represent a paradigm shift in nucleic acid diagnostics, offering superior hybridization specificity and biostability compared to traditional DNA probes.[1][2][3] This guide details the rationale, design, and implementation of a diagnostic assay utilizing a PNA probe modified with D-Phenylalanine at the N-terminus (H-D-Phe-Pna). The incorporation of this D-amino acid is strategically designed to enhance proteolytic resistance and modulate the physicochemical properties of the probe. We provide a comprehensive, self-validating workflow that covers probe design, solid-phase synthesis, purification, characterization, and application in a fluorescence-based diagnostic assay. This document serves as an in-depth technical guide for researchers aiming to leverage the unique advantages of custom-modified PNAs for robust and specific nucleic acid detection.
Introduction: The Rationale for Modified PNA Probes
Nucleic acid hybridization is the cornerstone of modern molecular diagnostics.[4] However, conventional DNA and RNA probes suffer from inherent limitations, including susceptibility to enzymatic degradation and a strong dependence on ionic strength for hybridization, a consequence of their negatively charged phosphate backbone. Peptide Nucleic Acids (PNAs) overcome these challenges by replacing the sugar-phosphate backbone with a neutral N-(2-aminoethyl)glycine scaffold.[5][6] This charge neutrality eliminates electrostatic repulsion, leading to faster hybridization kinetics and forming exceptionally stable PNA-DNA or PNA-RNA duplexes.[3][7][8]
The true power of PNA technology lies in its chemical versatility. The peptide backbone is amenable to modifications that can fine-tune its properties for specific applications. Here, we focus on the strategic incorporation of a D-Phenylalanine (D-Phe) residue at the N-terminus of the PNA probe.
Why H-D-Phe-Pna? The Causality Behind the Choice:
-
Enhanced Proteolytic Stability: Standard peptide bonds are susceptible to cleavage by proteases abundant in biological samples. The use of a D-amino acid at the N-terminus provides a steric block, significantly hindering protease activity and increasing the probe's half-life in complex matrices like cell lysates or clinical samples.
-
Modulated Hydrophobicity: The phenyl group of D-Phe introduces a hydrophobic character. This can be leveraged to potentially improve cell permeability for in-vivo applications or to enhance interactions with certain surfaces or delivery vehicles in biosensor development.
-
Maintained Hybridization Specificity: By placing the modification at the terminus, distal to the nucleobase recognition domain, we ensure that the core function of Watson-Crick base pairing remains uncompromised, preserving the high specificity of the PNA probe.
This guide will walk you through the entire development lifecycle of a diagnostic assay using a custom H-D-Phe-Pna probe.
The Development Workflow: An Overview
A successful PNA-based assay is built on a foundation of meticulous probe design, synthesis, and validation. Each step is critical for ensuring the final assay is sensitive, specific, and reproducible. The workflow described herein is designed as a self-validating system, where quality control checkpoints are integrated throughout the process.
Caption: Workflow for PNA-based diagnostic assay development.
PNA Probe Design & Synthesis
Core Principles of H-D-Phe-Pna Probe Design
The efficacy of the assay begins with a well-designed probe. The goal is to create a sequence that is highly specific to the target nucleic acid with minimal off-target binding.
-
Target Selection: Choose a unique sequence within the target organism or gene. For bacterial identification, 16S or 23S rRNA are excellent targets due to their high copy number.[9] For mutation detection, target the specific single nucleotide polymorphism (SNP).
-
Length: PNA probes are typically shorter than DNA probes, ranging from 12 to 18 bases.[10] This length is sufficient for high specificity due to the strong binding affinity.
-
Sequence Composition: Avoid long stretches of purines, as these sequences can be prone to aggregation. Aim for a GC content between 40-60%. Use online tools to check for potential self-complementarity or secondary structures that could interfere with target hybridization.[11][12]
-
Labeling: For fluorescence-based assays, a fluorophore must be attached. This is typically done at the N- or C-terminus via a flexible linker (e.g., AEEA linkers) to minimize steric hindrance.
| Parameter | Recommended Value | Rationale |
| Length | 12-18 bases | Balances high specificity with good solubility and accessibility. |
| Melting Temp (Tm) | 65-75 °C | Ensures stable hybridization under assay conditions. |
| GC Content | 40-60% | Promotes stable binding without being difficult to denature. |
| Purine Content | < 60% | High purine content can lead to poor solubility and aggregation. |
| Self-Dimerization | ΔG > -5 kcal/mol | Minimizes probe-probe binding, maximizing availability for the target. |
Table 1: Key parameters for designing a high-specificity PNA probe.
Protocol: Solid-Phase Synthesis of H-D-Phe-Pna Probes
This protocol outlines the manual synthesis of a PNA probe using Boc (tert-butyloxycarbonyl) chemistry, which is robust for PNA synthesis.[13][14] The process involves the sequential addition of protected PNA monomers to a growing chain anchored on a solid support resin.[15]
Materials:
-
MBHA resin
-
Boc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
Boc-D-Phe monomer
-
Activation solution: HATU in DMF/Lutidine
-
Deprotection solution: Trifluoroacetic acid (TFA)
-
Capping solution: Acetic anhydride/Pyridine/NMP
-
Solvents: Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA)
-
Fritted syringe or reaction vessel
Procedure:
-
Resin Preparation: Swell the MBHA resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.
-
First Monomer Coupling:
-
Activate the first C-terminal Boc-PNA monomer with HATU/DIPEA/Lutidine in NMP for 2-3 minutes.
-
Add the activated monomer solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
-
Capping: Cap any unreacted amino groups by adding the capping solution and agitating for 5 minutes. Wash with NMP and DCM.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus by treating the resin with 95% TFA in DCM for 2 minutes. Wash thoroughly with DCM and NMP to neutralize.
-
Chain Elongation Cycle: Repeat steps 2-4 for each subsequent PNA monomer in the sequence, building the chain from C-terminus to N-terminus.
-
H-D-Phe Coupling: For the final coupling step, use the Boc-D-Phe monomer. Follow the same procedure as in step 2.
-
Final Deprotection: Perform a final deprotection (step 4) to yield the free N-terminal amine (H-D-Phe-...).
-
Fluorophore Labeling (Optional, on-resin): If required, couple a fluorophore-NHS ester to the free N-terminus of the completed chain before cleavage.
Protocol: Cleavage, Purification, and Characterization
This phase is critical for ensuring the final product is pure and correctly synthesized, a cornerstone of a trustworthy assay.
Procedure:
-
Cleavage from Resin:
-
Wash the final resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v).[16] Add this to the resin and agitate for 1.5-2 hours.
-
Collect the cleavage solution. Precipitate the crude PNA by adding it to a 10-fold excess of cold diethyl ether.[17]
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice. Dry the final white pellet.
-
-
Purification by RP-HPLC:
| Time (min) | % Solution A (0.1% TFA in H₂O) | % Solution B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Table 2: Example gradient for RP-HPLC purification of a PNA 15-mer.
-
Quality Control:
-
Mass Spectrometry: Confirm the identity and purity of the PNA oligomer by verifying its molecular weight using MALDI-TOF MS.[1][5][6] The observed mass should match the calculated mass of the H-D-Phe-Pna sequence.
-
UV-Vis Spectroscopy: Determine the concentration of the purified PNA solution by measuring its absorbance at 260 nm.[17]
-
Diagnostic Assay Protocol: PNA-Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique that uses fluorescently labeled PNA probes to detect specific DNA or RNA sequences within intact cells.[19][20] Its high signal-to-noise ratio makes it ideal for microbial identification.[9]
Caption: Mechanism of PNA-FISH for bacterial identification.
Materials:
-
Purified, fluorophore-labeled H-D-Phe-Pna probe
-
Microscope slides
-
Fixation solution: 4% paraformaldehyde in PBS
-
Hybridization buffer: (e.g., 10% dextran sulfate, 10 mM NaCl, 30% formamide, 0.1% sodium pyrophosphate, 0.2% polyvinylpyrrolidone, 0.2% ficoll, 5 mM Na2EDTA, 0.1% Triton X-100, 50 mM Tris-HCl, pH 7.5)
-
Wash buffer: (e.g., 5 mM Tris, 15 mM NaCl, 0.1% Triton X-100, pH 10)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation:
-
For bacterial cultures, place a small drop on a microscope slide, air dry, and heat-fix.
-
For clinical samples (e.g., tissue), follow standard paraffin-embedding and sectioning protocols.
-
-
Fixation: Immerse the slides in fixation solution for 30-60 minutes at 4°C. This cross-links cellular components and preserves morphology.
-
Permeabilization: Wash slides with PBS. If necessary (for gram-positive bacteria or eukaryotic cells), treat with an appropriate permeabilizing agent (e.g., lysozyme, proteinase K) to allow probe entry.
-
Hybridization:
-
Prepare the hybridization solution containing the H-D-Phe-Pna probe at a final concentration of 100-400 nM.
-
Apply the solution to the sample on the slide, cover with a coverslip, and incubate in a humidified chamber for 60-90 minutes at 55-60°C. The temperature is crucial for ensuring specific binding.
-
-
Washing:
-
Remove the coverslip and immerse the slides in pre-warmed wash buffer for 30 minutes at 55-60°C. This step removes non-specifically bound probes, which is critical for a low background signal.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides in deionized water.
-
Apply a drop of antifade mounting medium containing DAPI (to stain all nucleic acids for context) and apply a coverslip.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope.
-
Cells containing the target sequence will exhibit a bright fluorescent signal from the PNA probe, while non-target cells will only show the DAPI counterstain.
-
Data Interpretation & Troubleshooting
A successful assay is characterized by bright, specific fluorescent signals within target cells and minimal background fluorescence.
-
Positive Control: Always include a sample known to contain the target sequence. This validates that the probe and assay conditions are working correctly.
-
Negative Control: Include a sample known to lack the target sequence (e.g., a closely related bacterial species). This is essential to confirm the specificity of the probe.[21]
-
No-Probe Control: A slide processed without the PNA probe should be included to assess the level of natural autofluorescence in the sample.
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal | Poor cell permeabilization | Optimize permeabilization step (enzyme concentration, time). |
| Incorrect hybridization/wash temp | Verify incubator/water bath temperatures. Optimize Tm-dependent steps. | |
| Probe degradation | Re-verify probe integrity and concentration via UV-Vis. | |
| High Background | Insufficient washing | Increase wash time or stringency (increase temperature slightly). |
| Probe concentration too high | Titrate probe concentration down (start from 100 nM). | |
| Non-specific binding | Add blocking agents (e.g., sheared salmon sperm DNA) to hybridization buffer. |
Table 3: A guide to troubleshooting common PNA-FISH issues.
References
-
Butler, J. M., et al. (1996). Peptide Nucleic Acid Characterization by MALDI-TOF Mass Spectrometry. Analytical Chemistry. [Link]
-
Tomac, S., et al. (2001). Effect of secondary structure on the thermodynamics and kinetics of PNA hybridization to DNA hairpins. PubMed. [Link]
-
Tomac, S., et al. (2001). Effect of Secondary Structure on the Thermodynamics and Kinetics of PNA Hybridization to DNA Hairpins. Journal of the American Chemical Society. [Link]
-
Butler, J. M., et al. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. PubMed. [Link]
-
Komiyama, M., et al. (2008). Solid-phase Synthesis of Pseudo-Complementary Peptide Nucleic Acids. Nature Protocols. [Link]
-
Butler, J. M., et al. (1996). Peptide Nucleic Acid Characterization by MALDI-TOF Mass Spectrometry. Analytical Chemistry. [Link]
-
Al-Saeed, H., et al. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. National Institutes of Health. [Link]
-
Demidov, V. V. PNA Purification and Characterization. Boston University. [Link]
-
Soni, P., et al. (2014). Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings. National Institutes of Health. [Link]
-
Tomac, S., et al. (1996). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry. [Link]
-
Suh, S. H., et al. (2023). Peptide Nucleic Acids Containing Cationic/Amino-Alkyl Modified Bases Promote Enhanced Hybridization Kinetics and Thermodynamics with Single-Strand DNA. ACS Omega. [Link]
-
Liu, Y., et al. (2023). Ultra-sensitive detection of microRNAs using an electrochemical biosensor based on a PNA-DNA2 three-way junction nanostructure and dual cascade isothermal amplification. PubMed. [Link]
-
Sforza, S., et al. (2020). PNA-Based MicroRNA Detection Methodologies. National Institutes of Health. [Link]
-
Wang, J., et al. (1996). A Novel Type of Nucleic Acid-based Biosensors: the Use of PNA Probes, Associated with Surface Science and Electrochemical Detection Techniques. ResearchGate. [Link]
-
Giat-Maimon, T., et al. (2024). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. ResearchGate. [Link]
-
Sower, A., et al. (2024). Peptide nucleic acid biosensors: Structure–interface interactions, electrochemical signal strategies, and diagnostic applications. Semantic Scholar. [Link]
-
Al-Saeed, H., et al. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. Analytical Chemistry. [Link]
-
Mach, K. E., et al. (2019). Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. Analyst. [Link]
-
Stender, H., et al. (2015). Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans. PubMed Central. [Link]
-
Wu, T., et al. (2018). Chemical structure of a PNA oligomer and purification by RP-HPLC. ResearchGate. [Link]
-
Kumar, D., et al. (2018). Clickable PNA Probes for Imaging Human Telomeres and Poly(A) RNAs. ACS Omega. [Link]
-
Salah, N. A., et al. (2021). Peptide Nucleic Acid (PNA): A Diagnostic Molecule for Infectious Diseases. ResearchGate. [Link]
-
Cavallaro, A., et al. (2024). The Design of a PNA Probe to Improve Legionella pneumophila Monitoring. Scilight Press. [Link]
-
Shimadzu. (2019). Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS. Shimadzu. [Link]
-
Löffler, P. M. G., et al. (2020). (a) General protocol for the synthesis of PNA 4–9. ResearchGate. [Link]
-
Beck, F. (2002). Solid Phase Synthesis of PNA Oligomers. Springer Nature Experiments. [Link]
-
Sforza, S., et al. (2020). PNA-Based MicroRNA Detection Methodologies. MDPI. [Link]
-
Gildea, B. D., et al. (1998). Analysis and purification of peptide nucleic acids by denaturing PAGE. PubMed. [Link]
-
Stender, H., et al. (2010). PNA-based microbial pathogen identification and resistance marker detection. Taylor & Francis Online. [Link]
-
Chen, Y. (2000). HPLC as a method for purifying and identifying PNAs. American University. [Link]
-
El-Mahdy, A. F., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]
-
Alan, M., et al. (2021). Identification of Pneumocystis jirovecii with Fluorescence In-Situ Hybridization (FISH) in Patient Samples—A Proof-of-Principle. MDPI. [Link]
-
Stender, H., et al. (2010). PNA-based microbial pathogen identification and resistance marker detection: An accurate, isothermal rapid assay based on genome-specific features. National Institutes of Health. [Link]
-
Kumar, D., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. MDPI. [Link]
-
Kim, Y., et al. (2020). Peptide Nucleic Acid (PNA)-Enhanced Specificity of a Dual-Target Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) Assay for the Detection and Differentiation of SARS-CoV-2 from Related Viruses. National Institutes of Health. [Link]
-
Li, Y., et al. (2024). Development of RPA-Cas12a assay for rapid and sensitive detection of Pneumocystis jirovecii. PubMed Central. [Link]
-
Cornwell, J. (2018). Fluorescent peptide probe tracks lung infections. Physics World. [Link]
-
Lee, H., et al. (2022). Fluorescence Polarization Assay for Infection Diagnostics: A Review. MDPI. [Link]
Sources
- 1. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PNA-based microbial pathogen identification and resistance marker detection: An accurate, isothermal rapid assay based on genome-specific features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of secondary structure on the thermodynamics and kinetics of PNA hybridization to DNA hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-phase synthesis of pseudo-complementary peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 15. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 16. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 17. rsc.org [rsc.org]
- 18. aura.american.edu [aura.american.edu]
- 19. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
- 20. tandfonline.com [tandfonline.com]
- 21. The Design of a PNA Probe to Improve Legionella pneumophila Monitoring [sciltp.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Purine-Rich PNA Sequences
Welcome to the technical support center for Peptide Nucleic Acids (PNA). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with PNA, particularly those enriched with purine bases. The inherent hydrophobicity of purine nucleobases presents significant solubility challenges, often leading to aggregation and complicating experimental reproducibility.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why do my purine-rich PNA sequences show poor solubility and a tendency to aggregate?
Purine-rich PNA oligomers, especially those with stretches of guanine, have a strong tendency to aggregate due to the hydrophobic nature of the purine bases and the uncharged polyamide backbone of the PNA molecule.[1][2][4][5] Unlike DNA or RNA, the neutral backbone of PNA lacks the electrostatic repulsion that helps keep oligonucleotides soluble in aqueous solutions.[3] This allows for intramolecular and intermolecular hydrogen bonding and hydrophobic interactions between the purine bases, leading to the formation of complex globular structures and aggregates.[1][3]
Q2: Are there any sequence design rules to proactively improve the solubility of my PNA?
Yes, sequence design is a critical first step in mitigating solubility issues. It is recommended to keep the purine content below 60% and to avoid stretches of more than six consecutive purine bases, particularly guanine.[4][5] If the experimental design requires a high purine content, incorporating solubility-enhancing modifications during synthesis should be considered.
Q3: What are the most common initial steps to dissolve a PNA oligomer that is difficult to get into solution?
For purine-rich (>60%), high G-content (>35%), or long PNA oligomers (>21-25 bases), aqueous solubility can be limited.[4][5] The recommended initial approach is to first attempt dissolution in nuclease-free water to create a stock solution of 20-100 µM.[4][5] If the PNA does not fully dissolve, the addition of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) up to a final concentration of 10% is advised.[4][5] For previously frozen stocks, it is also good practice to heat the solution to 55°C for 5 minutes and vortex thoroughly before use to ensure any aggregates are redissolved.[4][5]
Q4: How can chemical modifications enhance the solubility of my PNA sequence?
Covalent conjugation of hydrophilic moieties is a highly effective strategy. Common modifications include:
-
Amino Acid Conjugation: Adding charged amino acids like lysine can significantly improve water solubility.[1][6]
-
Peptide Conjugation: Attaching cell-penetrating peptides (CPPs) not only aids in cellular uptake but can also enhance the solubility of the PNA conjugate.[][8][9]
-
Polyethylene Glycol (PEG)ylation: Conjugating PEG chains to the PNA can improve solubility and pharmacokinetic properties.[1]
-
Backbone Modifications: Introducing modifications at the γ-backbone position, such as hydrophilic (R)-diethylene glycol “miniPEG” chains, has been shown to improve solubility and enhance hybridization properties.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with purine-rich PNA.
Issue 1: My PNA precipitates out of solution upon freezing or during an experiment.
-
Causality: This is a classic sign of aggregation. The low temperature during freezing can promote the formation of intermolecular hydrogen bonds, leading to precipitation. Changes in buffer composition or temperature during an experiment can also shift the solubility equilibrium.
-
Troubleshooting Steps:
-
Re-dissolution: Heat the sample to 55°C for 5 minutes and vortex vigorously.[4][5]
-
Increase Co-solvent: If the PNA is in an aqueous buffer, consider adding DMSO or DMF to a final concentration of 10-20%. Note that you must verify the compatibility of the co-solvent with your downstream application.
-
pH Adjustment: The solubility of PNA can be pH-dependent.[4] While PNA binding to nucleic acids is less dependent on pH than DNA, the solubility of the PNA itself can be influenced by the protonation state of any attached functional groups or the nucleobases themselves. Experiment with buffers of different pH values (e.g., pH 5.0 to 9.0) to find the optimal condition for your sequence.[10][11]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, store your PNA in small aliquots at -20°C or -70°C for long-term storage.[4][5]
-
Issue 2: I am observing inconsistent results in my binding or cellular uptake assays.
-
Causality: Undissolved PNA aggregates can lead to inaccurate concentration measurements and variable performance in assays. Aggregates will not bind effectively to target nucleic acids and will not be taken up by cells in a predictable manner.
-
Troubleshooting Workflow:
Caption: Quality control workflow for troubleshooting inconsistent PNA assay results.
-
Recommended Actions:
-
Quantify Accurately: Before each experiment, confirm the concentration of your PNA stock solution using UV-Vis spectroscopy at 260 nm.[4][5] Ensure the sample is fully dissolved before measurement.
-
Assess Aggregation: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your stock solution.[12] A monodisperse solution with a low polydispersity index is ideal.
-
Purify if Necessary: If DLS or analytical HPLC indicates the presence of aggregates, consider re-purifying the PNA using reverse-phase HPLC.
-
Implement Solubilization Protocol: If the PNA is prone to re-aggregation, follow the detailed solubilization protocol below before use in assays.
-
Experimental Protocols
Protocol 1: Standard Solubilization of Purine-Rich PNA
This protocol provides a step-by-step method for dissolving challenging PNA sequences.
-
Initial Dissolution:
-
Heating Step:
-
Incubate the vial at 55°C for 5 minutes in a heat block or water bath.[5]
-
Vortex the solution again while it is still warm.
-
-
Addition of Co-solvent (if necessary):
-
Final Quality Check:
-
Visually inspect the solution for any particulate matter.
-
If possible, perform a quick DLS measurement to confirm the absence of large aggregates.
-
-
Storage:
Protocol 2: Synthesis of Solubility-Enhanced PNA-Lysine Conjugates
This protocol outlines the solid-phase synthesis of a PNA with C-terminal lysine residues to improve aqueous solubility.
Caption: Workflow for solid-phase synthesis of a PNA-lysine conjugate.
-
Resin Preparation: Start with a Rink Amide resin. Couple one or two Fmoc-Lys(Boc)-OH residues to the resin using standard solid-phase peptide synthesis (SPPS) methods. This will result in C-terminal lysine(s) on the final PNA.
-
Fmoc Removal: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal lysine.[13]
-
PNA Monomer Coupling:
-
Capping: After coupling, cap any unreacted amino groups using a solution of acetic anhydride and a non-nucleophilic base (e.g., lutidine or DIEA) in DMF.[13]
-
Iterative Cycling: Repeat steps 2-4 for each subsequent PNA monomer in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA-lysine conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Precipitate the crude PNA in cold diethyl ether, pellet it by centrifugation, and purify it using reverse-phase HPLC.
-
Lyophilization and Storage: Lyophilize the pure fractions to obtain the final PNA product as a white powder. Store at -20°C or below.
Data Summary
The following table summarizes the key strategies for improving the solubility of purine-rich PNA sequences, highlighting the rationale and important considerations for each approach.
| Strategy | Method | Rationale | Key Considerations |
| Sequence Design | Limit purine content to <60%.[4][5] | Reduces hydrophobicity and potential for aggregation. | May not be possible for all target sequences. |
| Avoid >6 consecutive purines (especially G).[4][5] | Prevents the formation of stable G-quadruplex-like structures. | Critical for guanine-rich sequences. | |
| Formulation | Add co-solvents (e.g., 10% DMSO/DMF).[4][5] | Disrupts hydrophobic interactions between PNA molecules. | Ensure co-solvent compatibility with the experimental system. |
| Adjust pH of the buffer. | Can increase the charge of the PNA molecule, improving solubility. | May affect PNA-DNA/RNA hybridization, although this is generally less sensitive to pH than DNA duplexes.[4] | |
| Heat to 55°C before use.[4][5] | Provides energy to break up pre-formed aggregates. | Essential for stocks that have been frozen. | |
| Chemical Modification | Conjugate charged amino acids (e.g., Lysine).[1][6] | Increases overall charge and hydrophilicity. | Synthesis requires additional steps; may alter binding kinetics. |
| Conjugate Cell-Penetrating Peptides (CPPs).[][8] | Peptides are often charged and hydrophilic, improving solubility. | Also enhances cellular uptake, which is a dual benefit.[][8] | |
| Modify PNA backbone (e.g., γ-substitution).[1] | Can disrupt aggregation and improve solubility by introducing hydrophilic groups.[1] | Requires specialized, non-standard monomers. |
References
-
Guidelines for PNA oligomers - PNA Bio. (URL: [Link])
-
Guidelines for PNA oligomers. (URL: [Link])
-
Automated Flow Synthesis of Peptide–PNA Conjugates - PMC - PubMed Central - NIH. (URL: [Link])
-
PNA-Peptide Conjugates. (URL: [Link])
-
The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC - NIH. (URL: [Link])
-
Automated Flow Synthesis of Peptide–PNA Conjugates | ACS Central Science. (URL: [Link])
-
Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC - NIH. (URL: [Link])
-
Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. (URL: [Link])
-
Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - NIH. (URL: [Link])
-
Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation - NIH. (URL: [Link])
-
Control of metal nanoparticles aggregation and dispersion by PNA and PNA-DNA complexes, and its application for colorimetric DNA detection - PubMed. (URL: [Link])
-
Formulation Strategies for Pulmonary Delivery of Poorly Soluble Drugs - ResearchGate. (URL: [Link])
-
Effect of pH and NaCl on the Emulsifying Properties of a Napin Protein Isolate. (URL: [Link])
-
Effect of pH and Salt Concentration on Protein Solubility of Slaughtered and Non-Slaughtered Broiler Chicken Meat - Universiti Kebangsaan Malaysia. (URL: [Link])
-
(PDF) Effect of pH and Salt Concentration on Protein Solubility of Slaughtered and Non-Slaughtered Broiler Chicken Meat - ResearchGate. (URL: [Link])
-
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (URL: [Link])
-
Unique Properties of Purine/Pyrimidine Asymmetric PNA·DNA Duplexes: Differential Stabilization of PNA·DNA Duplexes by Purines in the PNA Strand - PMC - NIH. (URL: [Link])
-
Trying to understand the effects of pH and [salt] on protein solubility behavior. - Reddit. (URL: [Link])
-
Formulation Strategies for Pulmonary Delivery of Poorly Soluble Drugs. (URL: [Link])
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (URL: [Link])
-
Formulation and development strategies for drugs insoluble in gastric fluid - ResearchGate. (URL: [Link])
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (URL: [Link])
-
Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - PubMed. (URL: [Link])
-
The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions - ResearchGate. (URL: [Link])
-
Aggregation Prone Regions and Gatekeeping Residues in Protein Sequences - PubMed. (URL: [Link])
-
New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers - MDPI. (URL: [Link])
-
Platelet aggregation and quality control of platelet concentrates produced in the Amazon Blood Bank - PMC - NIH. (URL: [Link])
-
Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs - ResearchGate. (URL: [Link])
-
Inborn Errors of Purine Salvage and Catabolism - PMC - PubMed Central - NIH. (URL: [Link])
-
Advancing protein quality control for efficient high-throughput screening - News-Medical.Net. (URL: [Link])
-
Peptide nucleic acid (PNA) binding and its effect on in vitro transcription in Friedreich's ataxia triplet repeats - NIH. (URL: [Link])
-
New methods allowing the detection of protein aggregates: A case study on trastuzumab. (URL: [Link])
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC - NIH. (URL: [Link])
-
Demolition and Dispostion of PIH Property and Eligibility Final (40) - HUD. (URL: [Link])
Sources
- 1. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnabio.com [pnabio.com]
- 5. pnabio.com [pnabio.com]
- 6. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CPP-PNA Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cell-Penetrating Peptide (CPP) and Peptide Nucleic Acid (PNA) conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the common challenge of cytotoxicity in your experiments. Our goal is to equip you with the knowledge to optimize your CPP-PNA delivery systems for maximal efficacy and minimal off-target effects.
Introduction: The Duality of CPPs - Potent Delivery vs. Potential Toxicity
Cell-penetrating peptides are powerful tools for delivering PNA cargo into cells, overcoming the significant barrier of the cell membrane.[1][2][3] However, the very properties that make CPPs effective at membrane translocation can also lead to unwanted cytotoxicity.[4][5][6][7] This guide is designed to help you understand the root causes of this toxicity and provide actionable strategies to minimize it, ensuring the integrity of your experimental results and the viability of your therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity associated with CPP-PNA conjugates?
A1: The cytotoxicity of CPP-PNA conjugates primarily stems from two sources:
-
Membrane Disruption: Many CPPs, particularly cationic and amphipathic peptides, interact directly with the lipid bilayer of the cell membrane.[4][5] At high concentrations, this interaction can lead to membrane destabilization, pore formation, and subsequent cell lysis, releasing intracellular components like lactate dehydrogenase (LDH).[4][8]
-
Off-Target Effects of the PNA: While less common, the PNA sequence itself can sometimes have unintended binding to other mRNAs, leading to off-target gene silencing and cellular stress. The specificity of the PNA sequence is crucial.[9][10]
Q2: Is some level of cytotoxicity acceptable in my experiments?
A2: The acceptable level of cytotoxicity is highly dependent on the experimental context. For initial in vitro screening, some cytotoxicity might be tolerated to identify effective PNA sequences. However, for therapeutic development, minimizing cytotoxicity is paramount. A general guideline is to aim for cell viability of over 80% at the effective PNA delivery concentration.[11]
Q3: What are the essential preliminary controls I should perform?
A3: Before testing your CPP-PNA conjugate, it is crucial to establish a baseline by testing the cytotoxicity of:
-
The unconjugated CPP alone.
-
The unconjugated PNA alone.
-
A scrambled PNA sequence conjugated to the same CPP to assess sequence-specific toxicity.
These controls will help you distinguish between toxicity caused by the CPP, the PNA sequence, or the conjugate as a whole.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during CPP-PNA experiments.
Issue 1: High Cytotoxicity Observed at Effective PNA Delivery Concentrations
If you are observing significant cell death at the concentration required for your PNA to exert its biological effect, consider the following troubleshooting steps:
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Protocols:
1. Optimize CPP-PNA Conjugate Concentration:
-
Rationale: The simplest way to reduce cytotoxicity is often to lower the concentration of the conjugate. A dose-response experiment will help you find the sweet spot that balances efficacy and cell viability.
-
Protocol:
-
Seed your target cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Prepare a serial dilution of your CPP-PNA conjugate, ranging from a concentration known to be effective down to a concentration expected to have no effect.
-
Treat the cells with the different concentrations of the conjugate.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the desired incubation period, assess cell viability using a standard assay like WST-1 or LDH (see protocols below).
-
Simultaneously, assess the biological activity of your PNA (e.g., via qPCR for gene knockdown).
-
Plot both cell viability and PNA activity against concentration to determine the optimal therapeutic window.
-
2. Screen Different CPPs:
-
Rationale: Not all CPPs are created equal in terms of their cytotoxicity. Cationic peptides like Tat and Penetratin can have different toxicity profiles compared to amphipathic peptides like Transportan 10.[4] Screening a panel of CPPs can identify one that is less toxic to your specific cell line.
-
Protocol:
-
Synthesize your PNA conjugated to a selection of different CPPs (e.g., Tat, Penetratin, R9, TP10).
-
For each conjugate, perform a dose-response experiment as described above to determine both cytotoxicity and efficacy.
-
Compare the therapeutic index (ratio of toxic concentration to effective concentration) for each CPP-PNA conjugate.
-
Select the conjugate with the highest therapeutic index for further experiments.
-
Comparative Cytotoxicity of Common CPPs
| CPP | Predominant Charge | General Cytotoxicity Profile | Typical Concentration Range (in vitro) |
| Tat (47-57) | Cationic | Generally low to moderate | 1-20 µM[4] |
| Penetratin | Cationic | Low at effective concentrations | 1-50 µM[4] |
| Polyarginine (R9) | Cationic | Can be cytotoxic at higher concentrations | 1-10 µM[12] |
| Transportan 10 (TP10) | Amphipathic | Can be more cytotoxic than Tat or Penetratin | 1-20 µM[4] |
Note: These are general guidelines, and the optimal concentration and cytotoxicity will vary depending on the cell type, PNA cargo, and experimental conditions.
3. Modify the Linker Chemistry:
-
Rationale: The linker connecting the CPP and PNA can influence the conjugate's stability and how the PNA is released inside the cell.[13][14][15] A stable, non-cleavable linker may lead to the CPP remaining associated with the PNA, potentially causing prolonged membrane interaction and toxicity.
-
Strategies:
-
Cleavable Linkers: Incorporate a linker that is cleaved in the intracellular environment (e.g., a disulfide bond that is reduced in the cytoplasm or an acid-labile linker that breaks in the acidic environment of endosomes).[16][17] This releases the PNA from the potentially toxic CPP.
-
PEGylation: The addition of a polyethylene glycol (PEG) linker can shield the positive charge of the CPP, reducing non-specific interactions with the cell membrane and lowering cytotoxicity.[1][18][19]
-
Protocol for PEGylation of CPP-PNA Conjugates:
-
Synthesize the CPP and PNA with appropriate functional groups for PEGylation (e.g., a terminal cysteine on the CPP for maleimide-PEG conjugation).
-
React the CPP with a bifunctional PEG linker (e.g., NHS-PEG-maleimide).
-
Purify the CPP-PEG intermediate.
-
React the CPP-PEG with the PNA.
-
Purify the final CPP-PEG-PNA conjugate using HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Test the PEGylated conjugate for cytotoxicity and efficacy as described above.
Issue 2: Inconsistent Cytotoxicity Results Across Batches
Variability in cytotoxicity between different batches of your CPP-PNA conjugate can be frustrating. Here’s how to troubleshoot this issue:
Potential Cause & Solution Workflow
Caption: Workflow for addressing inconsistent cytotoxicity.
Recommendations:
-
Standardize Synthesis and Purification: Ensure that the protocols for synthesizing and purifying your CPP-PNA conjugates are meticulously documented and followed consistently for every batch. Small variations in reaction times, temperatures, or purification gradients can lead to differences in the final product.
-
Implement Rigorous Quality Control (QC):
-
Purity Assessment: Analyze each batch by HPLC to ensure consistent purity levels. Impurities from the synthesis process can contribute to cytotoxicity.
-
Identity Verification: Use mass spectrometry to confirm the correct molecular weight of the conjugate in every batch.
-
-
Optimize Storage and Handling:
-
Storage Conditions: Store lyophilized conjugates at -20°C or -80°C and protect them from moisture. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Use a consistent, high-quality solvent (e.g., sterile water or PBS) for reconstitution and ensure complete dissolution.
-
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Seeding Density: Ensure that cells are seeded at the same density for every experiment, as this can affect their sensitivity to cytotoxic agents.
-
Standardized Cytotoxicity Assay Protocols
Here are detailed protocols for two common cytotoxicity assays.
WST-1 Cell Proliferation Assay
This assay measures the metabolic activity of viable cells.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed 1 x 104 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with various concentrations of your CPP-PNA conjugate for the desired exposure time (e.g., 24-48 hours). Include untreated and positive controls.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity by quantifying the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
-
Protocol:
-
Seed cells and treat with your CPP-PNA conjugates as described for the WST-1 assay.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).[22][23][24]
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[25]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
References
-
El-Andaloussi, S., Järver, P., Johansson, H. J., & Langel, Ü. (2007). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. Biochemical Journal, 407(2), 285–292. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. [Link]
-
Vietti, G., Lison, D., & van den Brule, S. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. protocols.io. [Link]
-
Lee, H. J., et al. (2012). Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers. Bioconjugate chemistry, 23(5), 1004–1013. [Link]
-
Xie, J., et al. (2022). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. International journal of molecular sciences, 23(24), 15886. [Link]
-
Promega. (n.d.). LDH cytotoxicity assay. [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. [Link]
-
Kuniyasu, A., et al. (2023). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. MedChemComm, 14(8), 1533-1540. [Link]
-
Kuniyasu, A., et al. (2023). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. PubMed. [Link]
-
Kihal, A., et al. (2023). Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review. Applied Microbiology and Biotechnology, 107(16), 4991-5003. [Link]
-
Patel, K., et al. (2022). Effect of peptide nucleic acid–cell penetrating peptide (PNA–CPP) on... ResearchGate. [Link]
-
Kulkeaw, K., et al. (2019). Influence of Different Cell-Penetrating Peptides on the Antimicrobial Efficiency of PNAs in Streptococcus pyogenes. ACS infectious diseases, 5(8), 1336–1345. [Link]
-
van der Meel, R., et al. (2021). CPPs to the Test: Effects on Binding, Uptake and Biodistribution of a Tumor Targeting Nanobody. Pharmaceutics, 13(7), 937. [Link]
-
Avila, D., et al. (2023). Cancer-Targeting Applications of Cell-Penetrating Peptides. International journal of molecular sciences, 24(13), 10831. [Link]
-
Turner, J. J., et al. (2005). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic acids research, 33(21), 6837–6849. [Link]
-
Akkar, O., et al. (2023). Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer. Cancers, 15(13), 3465. [Link]
-
T. Al-Mascati, S., & A. Al-Kindi, M. (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Current medicinal chemistry, 29(1), 136–152. [Link]
-
Shiraishi, T., & Nielsen, P. E. (2011). In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA). Methods in molecular biology (Clifton, N.J.), 764, 241–254. [Link]
-
ResearchGate. (n.d.). Lethal doses of the studied CPPs. [Link]
-
Scifiniti. (n.d.). A Review on the Cell-Penetrating Peptides. [Link]
-
Wu, A. M., & Senter, P. D. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Journal of the Chinese Chemical Society, 63(4), 321-327. [Link]
-
BioPharm International. (2015). Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates. [Link]
-
Cardoso, A. L., et al. (2010). Cell-Penetrating Peptides— Uptake, Toxicity, and Applications. In Structure and Function of Biological Membranes (pp. 329-359). Springer. [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
Guidotti, G., et al. (2017). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Trends in pharmacological sciences, 38(11), 964–977. [Link]
-
ResearchGate. (n.d.). Targeting ability of an acid-sensitive linker. [Link]
-
Yang, H., & Youle, R. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
Hahn, F., & Nekrasov, E. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International journal of molecular sciences, 20(15), 3734. [Link]
-
Olejniczak, M., et al. (2018). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Journal of biomedical science, 25(1), 54. [Link]
-
Taylor, S. C., et al. (2021). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & biomolecular chemistry, 19(18), 4000-4014. [Link]
-
Moroz, E., et al. (2017). Activatable Cell Penetrating Peptide-Peptide Nucleic Acid Conjugate via Reduction of Azobenzene PEG Chains. Bioconjugate chemistry, 28(2), 488–498. [Link]
-
Kim, Y., et al. (2022). The Potential of Cell-Penetrating Peptides for mRNA Delivery to Cancer Cells. Pharmaceutics, 14(6), 1276. [Link]
-
Jevprasesphant, R., et al. (2003). Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies. Pharmaceutical research, 20(10), 1543-1552. [Link]
-
ResearchGate. (n.d.). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. [Link]
-
CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. [Link]
Sources
- 1. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Different Cell-Penetrating Peptides on the Antimicrobial Efficiency of PNAs in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cardoso-lab.org [cardoso-lab.org]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the In Vitro Validation of H-D-Phe-Pna Antisense Activity
For researchers, scientists, and drug development professionals venturing into the realm of antisense therapeutics, the robust in vitro validation of novel agents is a critical first step. This guide provides an in-depth technical comparison of methodologies to validate the antisense activity of H-D-Phe-Pna, a peptide nucleic acid (PNA) conjugate. By moving beyond a simple recitation of protocols, we will explore the underlying scientific principles and rationale that inform experimental design, ensuring a comprehensive and reliable assessment of your PNA's potential.
Peptide nucleic acids represent a promising class of "third generation" antisense agents.[1] Their synthetic pseudopeptide backbone confers exceptional biological stability and a high affinity for complementary RNA and DNA sequences.[1][2] However, the neutral backbone of PNAs can lead to poor cellular uptake, a significant hurdle for therapeutic applications.[1][3] The conjugation of PNAs with peptides, such as the D-phenylalanine in H-D-Phe-Pna, is a strategy designed to enhance cellular delivery and, consequently, antisense efficacy.[4][5]
This guide will navigate the essential in vitro assays required to rigorously validate the antisense activity of H-D-Phe-Pna, comparing it with alternative antisense oligonucleotides (ASOs) like small interfering RNAs (siRNAs). We will delve into the nuances of experimental design, from initial cellular delivery to the downstream assessment of target knockdown and potential off-target effects.
I. Foundational Step: Confirming Cellular Uptake
Before any assessment of antisense activity can be undertaken, it is paramount to confirm that H-D-Phe-Pna can efficiently enter the target cells. While peptide conjugates are designed to improve uptake, this is not a given and is highly dependent on the cell type and the specific peptide.[5]
Experimental Workflow: Cellular Uptake Visualization and Quantification
A robust approach to confirming cellular uptake involves both qualitative and quantitative methods.
1. Qualitative Assessment via Fluorescence Microscopy:
-
Methodology: Synthesize H-D-Phe-Pna with a fluorescent label (e.g., fluorescein). Incubate target cells with the labeled PNA conjugate at various concentrations and time points. Visualize cellular uptake using fluorescence microscopy or confocal laser scanning microscopy.
-
Rationale: This method provides a direct visual confirmation of PNA internalization and can offer insights into its subcellular localization (e.g., cytoplasm, nucleus, or vesicular compartments).[5] It is crucial to include controls for cytotoxicity to avoid misinterpretation of staining patterns.[5]
2. Quantitative Analysis using Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF):
-
Methodology: Following incubation with fluorescently labeled H-D-Phe-Pna, lyse the cells and quantify the amount of internalized PNA using CE-LIF.[4]
-
Rationale: This technique allows for the precise quantification of the PNA moiety, providing a more accurate measure of uptake compared to fluorescence intensity alone, which can be confounded by surface-adsorbed conjugates.[4]
dot
Caption: Workflow for validating cellular uptake of H-D-Phe-Pna.
II. Core Efficacy Assessment: Measuring Target Knockdown
The primary goal of an antisense agent is to reduce the expression of its target gene. This can be assessed at both the mRNA and protein levels.
A. Quantification of Target mRNA Levels
The direct measurement of target mRNA reduction is a primary indicator of antisense activity.
1. Quantitative Real-Time PCR (qRT-PCR):
-
Methodology: Treat cells with H-D-Phe-Pna and a scrambled PNA control. After a defined incubation period, extract total RNA, reverse transcribe it to cDNA, and perform qPCR using primers specific to the target mRNA.[6][7]
-
Rationale: qRT-PCR is a highly sensitive and specific method for quantifying changes in gene expression.[6] Normalization to one or more stable housekeeping genes is essential for accurate results.[6]
-
Comparison to Digital Droplet PCR (ddPCR): For targets with very low abundance, ddPCR offers a more precise and absolute quantification compared to qPCR.[6]
Experimental Protocol: qRT-PCR for Target mRNA Quantification
-
Cell Treatment: Seed cells in a 96-well plate and treat with a concentration range of H-D-Phe-Pna and a non-targeting scrambled control PNA.[7] Include a positive control ASO known to be effective if available.[8]
-
RNA Extraction: After 24-48 hours, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a master mix containing a fluorescent dye (e.g., SYBR Green) and primers specific for the target gene and at least two housekeeping genes.
-
Data Analysis: Calculate the relative quantification of the target mRNA using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.
B. Analysis of Protein Expression
While mRNA knockdown is a direct measure of target engagement, assessing the downstream effect on protein levels is crucial to confirm functional antisense activity.[6]
1. Western Blotting:
-
Methodology: Following treatment with H-D-Phe-Pna, lyse the cells and separate the protein lysates by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.[9][10]
-
Rationale: Western blotting provides a semi-quantitative assessment of protein levels and can confirm that the reduction in mRNA translates to a decrease in the functional protein.[9] Densitometry analysis of the protein bands allows for quantification relative to a loading control (e.g., β-actin or GAPDH).[9]
-
Considerations: The availability of a specific and high-quality antibody for the target protein is a prerequisite for this technique.[6][11]
2. High-Content Imaging (HCI):
-
Methodology: If a specific antibody is available, HCI can be used to quantify protein expression in situ.[6] Cells are fixed, permeabilized, and stained with the primary antibody and a fluorescently labeled secondary antibody. Automated microscopy and image analysis are then used to quantify the fluorescence intensity per cell.
-
Rationale: HCI offers several advantages over Western blotting, including the ability to multiplex with markers for cell health and the provision of single-cell data, offering a more holistic understanding of the mechanism of action.[6]
dot
Caption: Workflow for assessing specificity and safety.
V. Comparative Analysis: H-D-Phe-Pna vs. siRNA
While both PNAs and siRNAs are potent antisense agents, they have distinct mechanisms of action and properties that influence their in vitro validation and therapeutic potential.
| Feature | H-D-Phe-Pna | siRNA |
| Mechanism | Steric hindrance of translation. [12] | RNA-induced silencing complex (RISC)-mediated mRNA cleavage. [13] |
| Backbone | Neutral pseudopeptide. [2] | Negatively charged phosphodiester. [13] |
| Stability | Highly resistant to nucleases and proteases. [2] | Susceptible to nuclease degradation without chemical modification. [13] |
| Cellular Uptake | Generally poor without conjugation. [1] | Requires transfection reagents or delivery systems. |
| Off-Target Effects | Primarily hybridization-dependent. | Can have both hybridization-dependent and -independent (e.g., immune stimulation) effects. [14] |
The choice between PNA and siRNA will depend on the specific application and target. The validation methodologies outlined in this guide are broadly applicable to both, with minor modifications. For instance, with siRNAs, it is also important to assess the potential for innate immune activation, which is less of a concern for neutral PNA backbones.
Conclusion
The in vitro validation of H-D-Phe-Pna antisense activity requires a multi-faceted and rigorous experimental approach. By systematically confirming cellular uptake, quantifying target knockdown at both the mRNA and protein levels, assessing functional consequences, and thoroughly investigating off-target effects and cytotoxicity, researchers can build a comprehensive data package to support the further development of their PNA-based therapeutic candidates. This guide provides a framework for designing and interpreting these critical experiments, empowering scientists to make informed decisions and advance the field of antisense therapeutics.
References
-
Cellular uptake and biological activity of peptide nucleic acids conjugated with peptides with and without cell-penetrating ability. [Link]
-
Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates. [Link]
-
Cellular delivery of peptide nucleic acid (PNA). [Link]
-
Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
-
Novel Binding and Efficient Cellular Uptake of Guanidine-Based Peptide Nucleic Acids (GPNA). [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. [Link]
-
Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. [Link]
-
Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli. [Link]
-
Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics. [Link]
-
Therapeutic and diagnostic applications of antisense peptide nucleic acids. [Link]
-
Predicting antisense oligonucleotide inhibitory efficacy: a computational approach using histograms and thermodynamic indices. [Link]
-
Predicting antisense oligonucleotide inhibitory efficacy: a computational approach using histograms and thermodynamic indices. [Link]
-
Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli. [Link]
-
PNA-based artificial nucleases as antisense and anti-miRNA oligonucleotide agents. [Link]
-
(A) Luciferase reporter assay in which luciferase expression is... [Link]
-
ASO Screening Services. [Link]
-
General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines. [Link]
-
Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. [Link]
-
A dual fluorescence-based reporter assay for real-time determination of siRNA- and antisense oligonucleotide-mediated knockdown. [Link]
-
luciferase-based reporter assays: Topics by Science.gov. [Link]
-
Development of analytical and sensitive methods to detect and quantify therapeutic oligonucleotides. [Link]
-
Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. [Link]
-
Cell Viability Assays. [Link]
-
Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides. [Link]
-
Evaluation of the extrapolation about the off-target effects of antisense oligonucleotides from in vitro to human. [Link]
-
Cytotoxicity of oligonucleotides. The cytotoxicities of antisense... [Link]
-
Antisense properties of peptide nucleic acids. [Link]
-
Western blot optimization enhance detection & quantification of low abundance protein. [Link]
-
Antisense properties of peptide nucleic acid. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]
-
Quantitative characterization of on-target and off-target... [Link]
-
Do you have an antibody for Western Blot Analysis of MAPK1 gene knockdown using your MAPK1 control siRNA? [Link]
-
Comparison of antisense oligonucleotides and siRNAs in cell culture and in vivo. [Link]
-
Targeting Oncogenic miRNAs in NSCLC: Therapeutic Strategies and Emerging Approaches. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic. [Link]
-
Methods for detecting off-target effects of CRISPR/Cas9. [Link]
-
Therapeutic and diagnostic applications of antisense peptide nucleic acids. [Link]
-
siRNA Versus miRNA as Therapeutics for Gene Silencing. [Link]
-
Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside. [Link]
Sources
- 1. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense properties of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake and biological activity of peptide nucleic acids conjugated with peptides with and without cell-penetrating ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncardia.com [ncardia.com]
- 7. criver.com [criver.com]
- 8. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Do you have an antibody for Western Blot Analysis of MAPK1 gene knockdown using your MAPK1 control siRNA? [qiagen.com]
- 12. Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to Cellular Delivery of H-D-Phe-Pna: CPP vs. Lipofection
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and specific gene modulation, Peptide Nucleic Acids (PNAs) have emerged as a promising class of synthetic DNA analogs. Their neutral backbone imparts remarkable stability and strong binding affinity to target RNA and DNA sequences.[1] Among these, H-D-Phe-Pna, a PNA sequence incorporating the D-isostere of Phenylalanine, has garnered significant interest for its potential therapeutic applications. However, the Achilles' heel of PNAs remains their poor cellular uptake due to their size and neutral charge.[2] This guide provides an in-depth comparison of two widely adopted strategies to overcome this hurdle: conjugation with Cell-Penetrating Peptides (CPPs) and formulation with cationic lipids, commonly known as lipofection.
This document will navigate the mechanistic intricacies, comparative efficacies, and practical considerations of each method, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal delivery strategy for their H-D-Phe-Pna-based research.
Section 1: The Challenge of PNA Delivery
Peptide Nucleic Acids, while powerful in their sequence-specific recognition of nucleic acids, are not readily taken up by mammalian cells.[2] Their neutral backbone, a key advantage for binding and stability, prevents them from utilizing the cellular machinery typically involved in the uptake of charged molecules. Therefore, efficient delivery strategies are paramount to realizing their therapeutic and research potential. This guide focuses on two prominent non-viral delivery methods: Cell-Penetrating Peptides and Lipofection.
Section 2: Cell-Penetrating Peptides (CPPs) for H-D-Phe-Pna Delivery
CPPs are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and deliver a variety of molecular cargo, including PNAs.[3][4] They offer a versatile and often highly efficient means of intracellular delivery.
Mechanism of Action
CPP-mediated delivery of PNAs can occur through two main pathways: direct translocation across the plasma membrane or, more commonly, via endocytosis.[4]
-
Direct Translocation: Some CPPs are believed to directly penetrate the cell membrane in an energy-independent manner.
-
Endocytosis: The majority of CPP-PNA conjugates enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][6] The specific pathway often depends on the CPP sequence, the nature of the cargo, and the cell type.[5][6]
A significant hurdle in endocytic uptake is the subsequent entrapment of the CPP-cargo conjugate within endosomes.[7][8] Facilitating escape from these vesicles into the cytoplasm or nucleus is crucial for the biological activity of the PNA.[7][8]
Figure 1: General workflow of CPP-mediated delivery of H-D-Phe-Pna.
Types of CPPs for PNA Delivery
CPPs can be broadly categorized into cationic and amphipathic peptides.
-
Cationic CPPs: Rich in basic amino acids like arginine and lysine, these peptides (e.g., oligo-arginine, Tat peptide) interact with the negatively charged cell surface to initiate uptake.[5][9]
-
Amphipathic CPPs: These peptides (e.g., Transportan, MAP) possess both hydrophobic and hydrophilic domains, allowing them to interact with the lipid bilayer of the cell membrane.[10]
Studies have shown that different CPPs exhibit varying efficiencies for PNA delivery. For instance, Transportan and oligo-arginine have demonstrated high efficacy in delivering PNAs.[11][12]
Conjugation Strategies
The covalent attachment of H-D-Phe-Pna to a CPP is a common and effective strategy.[5] This can be achieved through various chemical linkages, such as disulfide bonds or maleimide coupling.[1][11] The choice of linker can significantly impact the delivery efficiency and biological activity of the conjugate.[11][12]
Section 3: Lipofection for H-D-Phe-Pna Delivery
Lipofection involves the use of cationic lipids to form complexes, known as lipoplexes, with nucleic acids or their analogs. These lipoplexes can then fuse with the cell membrane to deliver their cargo into the cell.
Mechanism of Action
The positively charged headgroups of cationic lipids interact electrostatically with the negatively charged components of the cell membrane, facilitating the uptake of the lipoplex, primarily through endocytosis.[13] Similar to CPPs, endosomal escape is a critical step for successful delivery.[13] Some advanced lipid formulations incorporate components that are pH-responsive, aiding in the disruption of the endosomal membrane and release of the cargo into the cytoplasm.[13]
Figure 2: General workflow of lipofection-mediated delivery of H-D-Phe-Pna.
Considerations for PNA Lipofection
While lipofection is a standard technique for nucleic acid delivery, the neutral backbone of PNAs presents a challenge for efficient complexation with cationic lipids. To address this, PNAs can be co-transfected with a negatively charged "carrier" molecule, or the PNA itself can be modified to carry a net negative charge. Alternatively, some commercially available transfection reagents are optimized to handle a wider range of molecules.
Section 4: Head-to-Head Comparison: CPP vs. Lipofection
The choice between CPPs and lipofection for H-D-Phe-Pna delivery depends on several factors, including the specific research application, cell type, and desired outcome.
| Feature | Cell-Penetrating Peptides (CPPs) | Lipofection |
| Delivery Efficiency | Can be very high, but is CPP and cell-type dependent.[11][12] | Generally high for a broad range of cell types, though optimization is often required.[14] |
| Cytotoxicity | Generally low, but can vary with the CPP sequence and concentration.[1][10] | Can be a significant issue, especially at higher concentrations of the lipid reagent.[14][15] |
| Mechanism | Direct translocation or endocytosis; endosomal escape is a key challenge.[4][7][8] | Primarily endocytosis; endosomal escape is a critical step.[13] |
| Versatility | A wide variety of CPPs are available, allowing for optimization for specific applications and cell types.[5][11] | Many commercial reagents are available, with some optimized for specific nucleic acids and cell lines.[14] |
| Complexity | Requires chemical conjugation of the PNA to the CPP.[1] | Involves the formation of lipoplexes, which requires careful optimization of the lipid-to-PNA ratio. |
| Serum Sensitivity | Some CPPs can be inhibited by the presence of serum.[11][12] | Many modern lipofection reagents are compatible with serum-containing media.[14][16] |
| In Vivo Potential | Has shown promise for in vivo applications.[8] | Primarily used for in vitro studies, although in vivo-specific formulations are being developed. |
Section 5: Experimental Protocols
To provide a practical framework, this section outlines standardized protocols for the cellular delivery of H-D-Phe-Pna using both a CPP and a common lipofection reagent.
Protocol 1: Cellular Delivery of H-D-Phe-Pna using a CPP (Transportan)
This protocol describes the delivery of a pre-conjugated H-D-Phe-Pna-Transportan molecule into adherent mammalian cells.
Materials:
-
H-D-Phe-Pna-Transportan conjugate
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of CPP-PNA Solution: On the day of the experiment, dilute the H-D-Phe-Pna-Transportan conjugate to the desired final concentration in serum-free medium.
-
Cell Treatment:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the CPP-PNA solution to the cells.
-
Incubate for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Post-Incubation:
-
Aspirate the CPP-PNA solution.
-
Wash the cells twice with PBS.
-
Add fresh complete medium to the cells.
-
-
Analysis: Analyze the cells for the desired biological effect (e.g., target gene knockdown) at an appropriate time point post-treatment (e.g., 24-72 hours).
Protocol 2: Cellular Delivery of H-D-Phe-Pna using Lipofection (Lipofectamine 2000)
This protocol outlines the delivery of H-D-Phe-Pna using a commercially available cationic lipid transfection reagent.
Materials:
-
H-D-Phe-Pna
-
Lipofectamine 2000 (or a similar cationic lipid reagent)
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells to achieve 90-95% confluency at the time of transfection.[17]
-
Formation of Lipoplexes:
-
For each well, dilute the desired amount of H-D-Phe-Pna in serum-free medium.
-
In a separate tube, dilute the appropriate amount of Lipofectamine 2000 in serum-free medium and incubate for 5 minutes at room temperature.[16]
-
Combine the diluted PNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for lipoplex formation.[16]
-
-
Transfection:
-
Add the PNA-lipid complexes to the cells in their complete medium.[16]
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection:
-
Analysis: Harvest the cells at the desired time point and analyze for the intended biological outcome.
Section 6: Conclusion and Future Perspectives
Both CPPs and lipofection offer viable and effective methods for the cellular delivery of H-D-Phe-Pna. The choice between these two powerful techniques will ultimately be guided by the specific experimental context.
-
CPPs excel in scenarios where low cytotoxicity is critical and for potential in vivo applications. The vast array of available CPP sequences allows for fine-tuning of delivery to specific cell types.
-
Lipofection remains a robust and widely accessible method for in vitro studies, particularly for high-throughput screening applications.
The field of PNA delivery is continually evolving, with emerging strategies such as the use of endosomolytic agents to enhance CPP-mediated delivery and the development of novel lipid formulations with improved efficiency and reduced toxicity.[7][18] As our understanding of the fundamental mechanisms of cellular uptake deepens, we can anticipate the development of even more sophisticated and targeted delivery systems for H-D-Phe-Pna and other therapeutic oligonucleotides.
References
-
Enhanced delivery of cell-penetrating peptide-peptide nucleic acid conjugates by endosomal disruption - PubMed. Available at: [Link]
-
Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Available at: [Link]
-
In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) - University of Copenhagen Research Portal. Available at: [Link]
-
Cell-Penetrating Peptide-Mediated Delivery of Peptide Nucleic Acid (PNA) Oligomers. Available at: [Link]
-
Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC - PubMed Central. Available at: [Link]
-
Cell Penetrating Peptides, Novel Vectors for Gene Therapy - PMC - PubMed Central - NIH. Available at: [Link]
-
In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) | Springer Nature Experiments. Available at: [Link]
-
Cell-penetrating peptides for the delivery of nucleic acids - Semantic Scholar. Available at: [Link]
-
Evaluation of Cell-Penetrating Peptides (CPPs) as Vehicles for Intracellular Delivery of Antisense Peptide Nucleic Acid (PNA) | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC. Available at: [Link]
-
Comparison of Cationic and Amphipathic Cell Penetrating Peptides for siRNA Delivery and Efficacy - PMC - NIH. Available at: [Link]
-
In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA). Available at: [Link]
-
Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. Available at: [Link]
-
Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed. Available at: [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC - PubMed Central. Available at: [Link]
-
Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - NIH. Available at: [Link]
-
Delivery of therapeutic oligonucleotides with cell penetrating peptides - PMC. Available at: [Link]
-
Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells. Available at: [Link]
-
Evaluation of cell-penetrating peptides (CPPs) as vehicles for intracellular delivery of antisense peptide nucleic acid (PNA) - PubMed. Available at: [Link]
-
Synthesis and cellular uptake of cell delivering PNA-peptide conjugates - PubMed. Available at: [Link]
-
Potential of Cell-Penetrating Peptide-Conjugated Antisense Oligonucleotides for the Treatment of SMA - MDPI. Available at: [Link]
-
Approaches for evaluation of novel CPP-based cargo delivery systems - Frontiers. Available at: [Link]
-
Novel Binding and Efficient Cellular Uptake of Guanidine-Based Peptide Nucleic Acids (GPNA) - Department of Chemistry - Mellon College of Science. Available at: [Link]
-
Nuclear localization signal peptide enhances transfection efficiency and decreases cytotoxicity of poly(agmatine/N,N'-cystamine-bis-acrylamide)/pDNA complexes - PubMed. Available at: [Link]
-
DNA Transfection Protocol - Lipofectamine 2000 - GenScript. Available at: [Link]
-
Peptide-Based Nanoparticles for Therapeutic Nucleic Acid Delivery - MDPI. Available at: [Link]
-
Comparative transport analysis of cell penetrating peptides and Lysosomal sequences for selective tropism towards RPE cells - PMC - NIH. Available at: [Link]
Sources
- 1. Cell-Penetrating Peptide-Mediated Delivery of Peptide Nucleic Acid (PNA) Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. Cell Penetrating Peptides, Novel Vectors for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells [bmbreports.org]
- 5. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced delivery of cell-penetrating peptide-peptide nucleic acid conjugates by endosomal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Cationic and Amphipathic Cell Penetrating Peptides for siRNA Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of cell-penetrating peptides (CPPs) as vehicles for intracellular delivery of antisense peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dexamethasone-acetate.com [dexamethasone-acetate.com]
- 15. Nuclear localization signal peptide enhances transfection efficiency and decreases cytotoxicity of poly(agmatine/N,N'-cystamine-bis-acrylamide)/pDNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
A Senior Application Scientist's Guide to Evaluating the Immunogenicity of D-Peptide-PNA Conjugates
For researchers, drug developers, and scientists pioneering next-generation therapeutics, the promise of synthetic molecules like D-peptides and Peptide Nucleic Acids (PNAs) is immense. They offer unparalleled stability and specificity. However, the specter of immunogenicity—an unwanted immune response to a therapeutic agent—remains a critical hurdle in clinical translation. This guide provides an in-depth, technically grounded framework for evaluating the immunogenic potential of D-peptide-PNA conjugates, comparing them to logical alternatives and detailing the self-validating experimental protocols required for a robust assessment.
Section 1: The Rationale—Why D-Peptides and PNA Demand a Unique Immunogenicity Assessment
At the heart of this topic are two synthetic molecules designed to overcome the fundamental liabilities of their natural counterparts.
D-Peptides: The Mirror Image Advantage
Natural peptides are composed of L-amino acids. The immune system has evolved sophisticated mechanisms to process and present L-peptides, primarily through antigen-presenting cells (APCs) that display peptide fragments on Major Histocompatibility Complex (MHC) molecules for T-cell recognition.[1][2] D-peptides, being the stereoisomers (mirror images) of L-peptides, disrupt this entire process.
-
Resistance to Proteolysis: Standard proteases, which are chiral, are largely incapable of degrading D-peptides.[3][4][5][6] This prevents their breakdown into smaller fragments necessary for MHC loading.[1][3]
-
Impaired MHC Presentation: The unique stereochemistry of D-peptides can reduce or eliminate their ability to bind effectively within the MHC groove, a critical step for initiating a T-cell-dependent immune response.[3][7]
Consequently, D-peptides are often considered to have low or negligible immunogenicity, a significant advantage over their L-peptide equivalents which can elicit robust antibody responses.[3][7][8][9]
Peptide Nucleic Acids (PNA): The Immunologically 'Silent' Mimic
PNA is a DNA mimic where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine pseudopeptide backbone.[10][11][12] This fundamental alteration confers several immunological advantages:
-
Nuclease and Protease Resistance: The synthetic backbone is not recognized by nucleases or proteases, granting it exceptional stability in biological fluids.[10][11][13][14]
-
Neutral Charge: Unlike DNA and RNA, which can trigger innate immune sensors, the uncharged nature of PNA helps it evade recognition by the immune system.[14][15][16]
Studies have demonstrated that naked PNA is essentially immunologically inert.[13] However, when conjugated to a carrier molecule, such as a cell-penetrating peptide (CPP), the conjugate can become moderately immunogenic, with the response directed primarily against the peptide component.[13]
The Conjugate Hypothesis: The central question is whether conjugating a "low-risk" D-peptide to a "low-risk" PNA yields a "low-risk" final product. While logical, this assumption must be rigorously tested. The creation of a novel chemical entity could potentially form new antigenic determinants (neo-epitopes) that the immune system might recognize. Therefore, a systematic evaluation is not just recommended; it is imperative.
Section 2: Comparative Framework & Experimental Strategy
A robust evaluation hinges on comparing the D-peptide-PNA conjugate against well-defined controls. This allows for the objective interpretation of data.
| Test Article | Rationale / Expected Outcome | Key Properties |
| D-Peptide-PNA Conjugate | Primary Test Candidate. The hypothesis is that it will exhibit minimal to no immunogenicity due to the properties of its components. | High stability, protease resistance, potentially low cellular uptake without a CPP. |
| L-Peptide-PNA Conjugate | Positive Immunogenic Control. The L-peptide component is expected to be processed and presented by APCs, leading to a measurable T-cell and antibody response. This validates that the assay systems are sensitive enough to detect a response if one were to occur. | Susceptible to proteolysis, expected to be immunogenic. |
| Vehicle Control (e.g., PBS) | Negative Control. Establishes the baseline response in the absence of the test article. Essential for calculating signal-to-noise and determining statistical significance. | Inert buffer. |
| Unconjugated D-Peptide | Component Control. Helps to isolate the source of any potential immunogenicity. A response here would point to the D-peptide itself, though this is unlikely. | Low immunogenicity expected. |
| Unconjugated PNA | Component Control. Confirms the immunologically inert nature of the PNA component.[13] | Very low immunogenicity expected. |
Overall Experimental Workflow
The assessment of immunogenicity is a multi-tiered process, moving from computational prediction to detailed in vivo analysis.[17][18][19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic proteins immunogenicity: a peptide point of view [explorationpub.com]
- 3. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 7. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 8. Synthetic antigens composed exclusively of L- or D-amino acids: I. Effect of optical configuration on the immunogenicity of synthetic polypeptides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PNA: A Novel Alternative to NucleotidesâTechnical Principles and Application Prospects of Peptide Nucleic Acid - Oreate AI Blog [oreateai.com]
- 12. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Immunological Response to Peptide Nucleic Acid and its Peptide Conjugate Targeted to Transactivation Response (TAR) Region of HIV-1 RNA Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 15. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epivax.com [epivax.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Affinity of H-D-Phe-Pna for DNA and RNA Targets
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Chiral Modification of PNA
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain.[1][2] This neutral backbone confers several advantageous properties, including high binding affinity to complementary DNA and RNA sequences due to the absence of electrostatic repulsion, and remarkable resistance to enzymatic degradation.[1][3]
The introduction of chiral centers into the PNA backbone, such as the incorporation of D-amino acids like D-phenylalanine, can further modulate these binding properties. Such modifications can pre-organize the PNA strand into a specific helical conformation, potentially enhancing binding affinity and specificity for its target nucleic acid.[4][5] Understanding the precise impact of these modifications on the binding to both DNA and RNA is crucial for the rational design of PNA-based therapeutics and diagnostics. Generally, PNA-RNA duplexes exhibit greater thermal stability than their PNA-DNA counterparts.[3][6]
Comparative Binding Affinity: A Data-Driven Approach
To objectively compare the binding affinity of H-D-Phe-Pna to DNA and RNA targets, a systematic experimental approach is required. The following table provides a template for summarizing the key binding parameters that should be determined.
| Binding Parameter | H-D-Phe-Pna to DNA Target | H-D-Phe-Pna to RNA Target | Unmodified PNA to DNA Target (Control) | Unmodified PNA to RNA Target (Control) |
| Dissociation Constant (Kd) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Association Rate (ka) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dissociation Rate (kd) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Melting Temperature (Tm) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Thermodynamic Parameters | ||||
| ΔG (Gibbs Free Energy) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| ΔH (Enthalpy) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| ΔS (Entropy) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Experimental Workflows for Determining Binding Affinity
To populate the data table above, a combination of biophysical techniques should be employed. The following sections detail the recommended experimental protocols.
Synthesis of H-D-Phe-Pna Oligomers
The foundation of these studies lies in the successful synthesis of high-purity H-D-Phe-Pna oligomers. The synthesis of PNA monomers and their subsequent oligomerization is a specialized process.
Diagram of PNA Monomer Synthesis and Solid-Phase Oligomerization:
Caption: Workflow for PNA synthesis.
Step-by-Step Protocol for PNA Oligomer Synthesis:
-
Monomer Synthesis: Synthesize the H-D-Phe-Pna monomer. This involves coupling the desired protected nucleobase to the N-(2-aminoethyl)-D-phenylalanine backbone. Standard protecting groups for the exocyclic amines of the nucleobases (e.g., Benzoyl for A and C, Isobutyryl for G) and for the peptide backbone (e.g., Boc or Fmoc) are used.[7]
-
Solid-Phase Synthesis: Utilize a standard automated peptide synthesizer.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
First Monomer Coupling: Couple the first PNA monomer to the resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with piperidine or Boc with TFA).
-
Coupling: Couple the next PNA monomer using a suitable coupling agent (e.g., HBTU, HATU).
-
Capping: Cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Repeat: Repeat the deprotection and coupling steps until the desired sequence is assembled.
-
-
Cleavage and Deprotection: Cleave the PNA oligomer from the resin and remove all protecting groups using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: Purify the crude PNA oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PNA using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic data (ka and kd) from which the dissociation constant (Kd) can be calculated.
Diagram of a Typical SPR Experiment:
Caption: SPR experimental workflow.
Step-by-Step Protocol for SPR Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., streptavidin-coated chip for biotinylated DNA/RNA).
-
Prepare the DNA and RNA target oligonucleotides with a 5'-biotin modification for immobilization.
-
Immobilize the DNA or RNA target onto the sensor chip surface to a desired density.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of the H-D-Phe-Pna oligomer in a suitable running buffer (e.g., HBS-EP).
-
-
Interaction Analysis:
-
Equilibrate the sensor chip with running buffer to establish a stable baseline.
-
Inject the different concentrations of H-D-Phe-Pna over the sensor surface and monitor the association phase.
-
Switch back to running buffer and monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface to remove the bound PNA using a suitable regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka). A smaller Kd value indicates a higher binding affinity.[8]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd can be derived), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
Diagram of an ITC Experiment:
Caption: ITC experimental workflow.
Step-by-Step Protocol for ITC Analysis:
-
Sample Preparation:
-
Prepare solutions of H-D-Phe-Pna and the DNA and RNA target oligonucleotides in the same buffer to minimize heats of dilution.
-
Thoroughly degas all solutions before use.
-
Accurately determine the concentrations of all molecules.
-
-
ITC Experiment:
-
Load the DNA or RNA target solution into the sample cell of the calorimeter.
-
Load the H-D-Phe-Pna solution into the injection syringe.
-
Perform a series of small, sequential injections of the PNA solution into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of PNA to DNA/RNA to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG = -RTlnKa) and the entropy change (ΔS = (ΔH - ΔG)/T).
-
Electrophoretic Mobility Shift Assay (EMSA) for Qualitative and Semi-Quantitative Analysis
EMSA, or gel shift assay, is a technique used to detect the binding of a ligand (in this case, H-D-Phe-Pna) to a nucleic acid target. It is based on the principle that a nucleic acid-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free nucleic acid.
Diagram of an EMSA Experiment:
Caption: EMSA experimental workflow.
Step-by-Step Protocol for EMSA:
-
Probe Labeling:
-
Label the 5' end of the DNA or RNA target oligonucleotide with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
-
Binding Reactions:
-
Set up a series of binding reactions, each containing a constant amount of the labeled DNA or RNA probe and increasing concentrations of the H-D-Phe-Pna oligomer.
-
Include a control reaction with no PNA.
-
Incubate the reactions at an appropriate temperature to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection and Analysis:
-
Dry the gel and expose it to X-ray film (for radioactive labels) or visualize it using a fluorescence imager.
-
The appearance of a slower-migrating band in the presence of H-D-Phe-Pna indicates the formation of a PNA-nucleic acid complex.
-
The intensity of the shifted band will increase with increasing PNA concentration, which can be used for semi-quantitative estimation of the binding affinity.
-
Interpreting the Results and Drawing Conclusions
-
Higher Affinity: A lower Kd value signifies a higher binding affinity. Compare the Kd values for H-D-Phe-Pna binding to DNA versus RNA to determine its target preference.
-
Kinetics: The ka and kd values provide insights into the dynamics of the interaction. A fast ka and a slow kd are generally desirable for therapeutic applications.
-
Thermodynamics: The thermodynamic parameters reveal the driving forces behind the binding event. A negative ΔG indicates a spontaneous interaction. The relative contributions of enthalpy (ΔH) and entropy (ΔS) can provide information about the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).
-
Impact of Modification: By comparing the data for H-D-Phe-Pna with that of an unmodified PNA control, you can quantify the specific contribution of the D-phenylalanine modification to the binding affinity and selectivity.
This comprehensive guide provides the necessary framework for a thorough investigation into the binding characteristics of H-D-Phe-Pna. The detailed protocols and structured approach will enable researchers to generate high-quality, reproducible data, paving the way for the development of novel PNA-based technologies.
References
-
Ratilainen, T., Holmén, A., Tuite, E., et al. (2000). Thermodynamics of sequence-specific binding of PNA to DNA. Biochemistry, 39(26), 7781-7791. [Link]
-
Ghosal, A., & Kumar, D. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3466-3493. [Link]
-
D'Alonzo, D., & Guaragna, A. (2018). A Convenient Asymmetric Synthesis of a β-amino Ester with Additional Functionalization as a Precursor for Peptide Nucleic Acid (PNA) Monomers. Molecules, 23(9), 2326. [Link]
-
Schwarz, F. P., Robinson, S., & Butler, J. M. (2001). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research, 29(18), 3742-3747. [Link]
-
Ratilainen, T., Holmén, A., Tuite, E., Christensen, U., & Nordén, B. (2000). Thermodynamics of Sequence-Specific Binding of PNA to DNA. Biochemistry, 39(26), 7781–7791. [Link]
-
Sahu, B., S., P., & Kumar, D. (2011). Improvement of sequence selectivity in triple helical recognition of RNA by phenylalanine-derived PNA. Organic & Biomolecular Chemistry, 9(16), 5655-5661. [Link]
-
Ratilainen, T., Holmén, A., Tuite, E., Christensen, U., & Nordén, B. (2000). Thermodynamics of Sequence-Specific Binding of PNA to DNA. Biochemistry, 39(26), 7781-7791. [Link]
-
Veselkov, A. G., Demidov, V. V., Frank-Kamenetskii, M. D., & Nielsen, P. E. (2001). Thermodynamics of the melting of PNA(2)/DNA triple helices. Journal of Biomolecular Structure & Dynamics, 19(3), 535-542. [Link]
-
Farcas, M. A., & Juaristi, E. (2018). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B, 122(1), 136-145. [Link]
-
Kumar, D., & Sharma, P. (2017). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of Applied Research and Technology, 15(3), 253-259. [Link]
-
Roy, S., & Caruthers, M. H. (2013). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. Organic & Biomolecular Chemistry, 11(11), 1838-1846. [Link]
-
S., K. W., K., J. H., K., S. Y., & L., J. W. (2013). Peptide Nucleic Acid (PNA)−DNA Duplexes: Comparison of Hybridization Affinity between Vertically and Horizontally Tethered PNA Probes. ACS Applied Materials & Interfaces, 5(11), 5030-5035. [Link]
-
Sforza, S., Corradini, R., & Marchelli, R. (2012). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Current Topics in Medicinal Chemistry, 12(12), 1282-1293. [Link]
-
Pörschke, D., & Jung, M. (1982). Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides. Analysis in terms of site binding and relation to melting proteins. Nucleic Acids Research, 10(19), 6163-6176. [Link]
-
Chand, T., Kumar, A., & Kumar, D. (2025). Peptide nucleic acid (PNA) and DNA hybrid three-way junctions and mesojunctions. bioRxiv. [Link]
-
Li, Y., Jin, T., & Liu, K. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(9), 1705-1721. [Link]
-
Uhlmann, E., Peyman, A., & Will, D. W. (1997). Peptide nucleic acids (PNA) and PNA-DNA chimeras: from high binding affinity towards biological function. Angewandte Chemie International Edition in English, 36(23), 2796-2798. [Link]
-
Pörschke, D., & Jung, M. (1982). Stability Decrease of RNA Double Helices by Phenylalanine-, Tyrosine- And Tryptophane-Amides. Analysis in Terms of Site Binding and Relation to Melting Proteins. Nucleic Acids Research, 10(19), 6163-6176. [Link]
-
G., D. E., & S., G. B. (1999). Peptide nucleic acid–DNA duplexes: Long range hole migration from an internally linked anthraquinone. Proceedings of the National Academy of Sciences, 96(22), 12274-12279. [Link]
-
Wikipedia. (n.d.). Peptide nucleic acid. Retrieved from [Link]
-
Hudson, R. H. E., & Ghorbani, M. (2012). Characterization of the structural and protein recognition properties of hybrid PNA-DNA four-way junctions. The Journal of biological chemistry, 287(47), 39592-39602. [Link]
-
St. John, A., & Schaeffer, D. K. (2016). Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. Journal of clinical microbiology, 54(4), 846-853. [Link]
-
Schimmel, P., & Ribas de Pouplana, L. (2000). DNA-binding of phenylalanyl-tRNA synthetase is accompanied by loop formation of the double-stranded DNA. Journal of molecular biology, 305(3), 387-397. [Link]
-
Knight, R. D., & Landweber, L. F. (2000). Phenylalanine-binding RNAs and genetic code evolution. Journal of molecular evolution, 51(5), 435-445. [Link]
-
Topham, P. D., & Smith, D. K. (2010). A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. Organic & Biomolecular Chemistry, 8(17), 3885-3894. [Link]
-
Jensen, K. K., Ørum, H., Nielsen, P. E., & Nordén, B. (1997). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry, 36(16), 5072–5077. [Link]
-
Swenson, C. S., Lackey, H. H., Reece, E. J., & Peterson, E. M. (2021). Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics. RSC Chemical Biology, 2(4), 1148-1155. [Link]
-
Kaihatsu, K., & Corey, D. R. (2003). Extending recognition by peptide nucleic acids (PNAs): binding to duplex DNA and inhibition of transcription by tail-clamp PNA-peptide conjugates. Biochemistry, 42(47), 13987-13995. [Link]
-
Kim, S. K., Kim, J. H., Kim, S. Y., & Lee, J. W. (2013). Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes. ACS applied materials & interfaces, 5(11), 5030-5035. [Link]
-
Schwarz, F. P., Robinson, S., Butler, J. M., & Levin, I. (2001). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research, 29(18), 3742-3747. [Link]
-
Menchise, V., De Simone, G., Tedeschi, T., Corradini, R., Sforza, S., Marchelli, R., ... & Pedone, C. (2003). The crystal structure of a d-lysine-based chiral PNA–DNA duplex. Proceedings of the National Academy of Sciences, 100(21), 12021-12026. [Link]
-
Kim, D., & Sugiyama, H. (2023). Peptide nucleic acids in parallel orientation form invasion complexes with double-stranded DNA. Chemical Science, 14(26), 7114-7120. [Link]
-
Ly, D. H. (2016). Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. Organic & biomolecular chemistry, 14(38), 8928-8941. [Link]
Sources
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Characterization of the structural and protein recognition properties of hybrid PNA-DNA four-way junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide nucleic acids (PNA) and PNA-DNA chimeras: from high binding affinity towards biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. ris.utwente.nl [ris.utwente.nl]
A Head-to-Head Comparison for Advanced Nucleic Acid Hybridization: H-D-Phe-Pna vs. Locked Nucleic Acid (LNA) Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic nucleic acid analogs, Peptide Nucleic Acids (PNAs) and Locked Nucleic Acids (LNAs) have emerged as powerful tools for researchers in diagnostics, molecular biology, and therapeutic development. Their enhanced binding affinity, specificity, and nuclease resistance offer significant advantages over traditional DNA and RNA probes. This guide provides a detailed comparative analysis of a specifically modified Pna, H-D-Phe-Pna, and the widely utilized LNA probes, supported by experimental insights to inform your selection for specific research applications.
Introduction: Probing the Next Frontier of Nucleic Acid Recognition
The quest for nucleic acid probes with superior hybridization properties has led to the development of innovative chemical modifications. Among these, Peptide Nucleic Acids (PNAs) and Locked Nucleic Acids (LNAs) stand out for their exceptional ability to bind to complementary DNA and RNA sequences with high affinity and specificity.
Peptide Nucleic Acids (PNAs) are DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide structure. This neutrality eliminates electrostatic repulsion with the target nucleic acid, leading to stronger and more stable duplexes, largely independent of salt concentration.[1][2] H-D-Phe-Pna is a specialized PNA that incorporates a D-phenylalanine residue into its backbone. This modification has been shown to significantly enhance mismatch discrimination and sequence selectivity, particularly for RNA targets.[3][4]
Locked Nucleic Acids (LNAs) are RNA analogs containing a methylene bridge that connects the 2'-oxygen with the 4'-carbon of the ribose ring.[5] This "locked" conformation pre-organizes the sugar into an ideal A-form helix geometry, resulting in a dramatic increase in thermal stability and binding affinity when hybridized to DNA or RNA targets.[5][6][7]
This guide will delve into a side-by-side comparison of these two advanced probe technologies, examining their structural differences, biophysical properties, and performance in key applications.
At a Glance: Key Differences and Attributes
| Feature | H-D-Phe-Pna Probe | Locked Nucleic Acid (LNA) Probe |
| Backbone Chemistry | Neutral N-(2-aminoethyl)glycine with D-phenylalanine modification | Negatively charged phosphodiester backbone with a locked ribose sugar |
| Binding Affinity (Tm) | High; ΔTm of ~1°C per base pair compared to DNA/DNA.[2] Phenylalanine modification further enhances RNA preference.[3][4] | Very High; ΔTm of +2 to +8°C per LNA monomer.[7][8] |
| Sequence Specificity | Excellent; Phenylalanine modification significantly improves mismatch discrimination.[3][4] | Excellent; Enhanced mismatch discrimination, particularly for single nucleotide polymorphisms (SNPs).[9][] |
| Nuclease Resistance | Excellent; Resistant to both nucleases and proteases due to the peptide backbone.[1][] | High; Increased resistance to endo- and exonucleases compared to DNA/RNA.[8][9] |
| Salt Dependence | Largely independent of salt concentration for hybridization.[11][12] | Hybridization is dependent on salt concentration. |
| Cellular Uptake | Poor for unmodified PNA; requires conjugation to cell-penetrating peptides (CPPs).[13][14][15] | Moderate; can be taken up by cells, though efficiency varies. |
| Synthesis | Fmoc-based solid-phase peptide synthesis.[9][13][16] | Automated phosphoramidite chemistry.[3] |
Deep Dive: A Comparative Analysis
Molecular Structure and Synthesis
The fundamental difference between H-D-Phe-Pna and LNA probes lies in their backbone chemistry, which dictates many of their key properties.
H-D-Phe-Pna: The synthesis of PNA, and by extension H-D-Phe-Pna, follows standard Fmoc-based solid-phase peptide synthesis protocols.[9][13][16] The incorporation of the D-phenylalanine monomer adds a layer of complexity but allows for precise control over the probe's final structure and properties. The neutral backbone is a defining feature, eliminating the electrostatic repulsion that exists between negatively charged DNA/RNA strands.
LNA: LNA probes are synthesized using well-established automated phosphoramidite chemistry, similar to standard DNA and RNA synthesis.[3] The key building blocks are the LNA phosphoramidites, which contain the characteristic methylene bridge. This makes LNA synthesis highly compatible with existing DNA synthesizers.
Diagram: Molecular Structures of H-D-Phe-Pna and LNA
Caption: Core structural units of H-D-Phe-Pna and LNA probes.
Binding Affinity and Thermal Stability
Both probe types exhibit significantly higher binding affinity to their complementary targets compared to traditional DNA probes.
H-D-Phe-Pna: The neutral backbone of PNA is the primary driver of its high binding affinity, resulting in a melting temperature (Tm) increase of approximately 1°C per base pair compared to a corresponding DNA/DNA duplex.[2] The introduction of a D-phenylalanine modification has been shown to further stabilize PNA-RNA triplexes and enhance the probe's preference for RNA over DNA targets.[3][4] This makes H-D-Phe-Pna a compelling choice for applications involving RNA detection and manipulation.
LNA: The pre-organized, rigid structure of the LNA monomer leads to a substantial increase in the thermal stability of LNA-containing duplexes. Each incorporation of an LNA monomer can raise the Tm by 2-8°C.[7][8] This allows for the design of shorter probes with high melting temperatures, which is particularly advantageous for detecting short targets like microRNAs or for applications requiring high specificity, such as SNP genotyping.
Specificity and Mismatch Discrimination
The ability to distinguish between perfectly matched and mismatched sequences is a critical parameter for any hybridization probe.
H-D-Phe-Pna: Standard PNAs already exhibit excellent mismatch discrimination. The incorporation of a phenylalanine-derived monomer has been demonstrated to significantly improve this property.[3][4] This enhanced specificity is crucial for applications such as allele-specific PCR and the detection of point mutations. The difference in melting temperature (ΔTm) between a perfectly matched and a single-mismatched PNA-DNA duplex can be as high as 8-20°C.[]
LNA: LNA probes are renowned for their exceptional single-nucleotide mismatch discrimination. The locked structure of the LNA monomer enhances the energetic penalty of a mismatch within the duplex. This results in a significantly larger ΔTm between perfect match and mismatch duplexes compared to DNA probes, often reaching 20-30°C for a single base mismatch.[9][] This makes LNA probes a gold standard for SNP detection and other applications demanding the highest level of specificity.
Nuclease Resistance
The stability of probes in biological environments is paramount for in vivo and many in vitro applications.
H-D-Phe-Pna: The peptide-like backbone of PNA is not recognized by nucleases, rendering PNA probes exceptionally resistant to enzymatic degradation.[1][] They are also resistant to proteases. This inherent stability makes them highly suitable for therapeutic applications and for use in complex biological samples without the need for chemical modifications to enhance stability.
LNA: While not completely immune to nuclease degradation, LNA-modified oligonucleotides exhibit significantly enhanced stability compared to their unmodified DNA or RNA counterparts.[8][9] The locked ribose structure provides steric hindrance to nucleases, thereby prolonging the half-life of the probe in biological fluids.
Diagram: Experimental Workflow for Nuclease Resistance Assay
Caption: A typical workflow for assessing the nuclease resistance of probes.
Cellular Uptake
For intracellular applications, the ability of a probe to cross the cell membrane is a critical consideration.
H-D-Phe-Pna: The neutral and hydrophilic nature of the PNA backbone results in poor cellular uptake.[13][14][15] To overcome this limitation, PNAs are often conjugated to cell-penetrating peptides (CPPs), which facilitate their entry into cells.[13][14][15] The D-phenylalanine modification itself is not known to significantly enhance cellular uptake.
LNA: LNA-modified oligonucleotides can be taken up by cells through a process known as gymnotic uptake, although the efficiency can be cell-type dependent and is generally lower than with transfection agents. Their uptake can be enhanced through various delivery strategies.
Practical Considerations and Experimental Protocols
Probe Design Guidelines
H-D-Phe-Pna Probes:
-
Length: Typically 13-18 bases.[15]
-
Solubility: To improve the solubility of purine-rich sequences, which are prone to aggregation, consider adding lysine residues to the termini.
-
Self-complementarity: Avoid sequences with significant self-complementarity to prevent probe dimerization.
-
Modification Placement: The position of the H-D-Phe modification should be optimized based on the application, often near the site of a potential mismatch to maximize its discriminatory effect.
LNA Probes:
-
Length: Can be shorter than DNA probes (10-15 bases for FISH) due to high affinity.[15]
-
LNA Placement: Incorporate LNA monomers strategically to maximize Tm and specificity. Placing LNAs at the site of a mismatch can significantly improve discrimination.
-
GC Content: Aim for a GC content between 30-60%.
-
LNA Stretches: Avoid stretches of more than four consecutive LNA bases, as this can lead to excessive stickiness and off-target effects.[8]
-
Self-complementarity: LNA-LNA interactions are very strong, so self-complementary regions should be avoided.[8]
Experimental Protocol: In Situ Hybridization (ISH)
The following is a generalized protocol for fluorescence in situ hybridization (FISH) that can be adapted for both H-D-Phe-Pna and LNA probes.
-
Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.
-
Pre-hybridization: Incubate the sample in a pre-hybridization buffer to block non-specific binding sites.
-
Hybridization:
-
Prepare a hybridization buffer containing the fluorescently labeled H-D-Phe-Pna or LNA probe at the optimized concentration.
-
For LNA probes, the hybridization temperature is typically higher than for DNA probes due to the increased Tm.
-
For PNA probes, hybridization can be performed at a moderate temperature and is less dependent on salt concentration.
-
-
Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probes. The stringency of the washes (temperature and salt concentration) should be optimized for each probe type.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the sample for microscopy.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Diagram: Generalized FISH Protocol
Caption: Key steps in a typical FISH experiment using modified nucleic acid probes.
Conclusion and Future Perspectives
Both H-D-Phe-Pna and LNA probes offer significant advantages over conventional DNA probes for a wide range of molecular biology applications.
-
H-D-Phe-Pna probes are particularly well-suited for applications requiring exceptional nuclease resistance and high specificity for RNA targets, especially in low-salt conditions. Their development as therapeutic agents is promising, provided the challenge of cellular delivery is effectively addressed.
-
LNA probes excel in applications demanding the highest levels of thermal stability and mismatch discrimination, such as SNP genotyping and the detection of short nucleic acid targets. Their ease of synthesis and compatibility with standard molecular biology techniques have led to their widespread adoption in both research and diagnostics.
The choice between H-D-Phe-Pna and LNA probes will ultimately depend on the specific requirements of the experiment. For researchers targeting RNA with a need for extreme stability, H-D-Phe-Pna presents a compelling option. For those focused on high-throughput screening, SNP detection, and applications where high thermal stability is paramount, LNA remains a leading choice. As research in nucleic acid chemistry continues to advance, we can anticipate the development of new and improved probe technologies that combine the best features of both PNA and LNA, further expanding the toolkit available to the scientific community.
References
- Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes. Applied and Environmental Microbiology.
- Dramatically improved RNA in situ hybridization signals using LNA-modified probes. NIH.
- LNA-based in situ hybridization detection of mRNAs in embryos. PubMed - NIH.
- Custom LNA mRNA Detection Probes. QIAGEN.
- Custom LNA Fish Probes. QIAGEN.
- Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA. PubMed.
- Head-to-head comparison of LNA, MP γPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA | Request PDF.
- Improvement of sequence selectivity in triple helical recognition of RNA by phenylalanine-derived PNA. PubMed.
- HD-Phe-Pip-Arg-pNA.2HCl. Liwei Peptide.
- A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes. NIH.
- Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjug
- LNA primers and probes. metabion.
- Full article: Improvement of sequence selectivity in triple helical recognition of RNA by phenylalanine-derived PNA. Taylor & Francis Online.
- Peptide nucleic acids (PNAs) and locked nucleic acids (LNAs) application in bacterial gene editing and biosensor production. Open Journal Systems.
- Diphenylalanine Motif Drives Self-Assembling in Hybrid PNA-Peptide Conjug
- Design of LNA probes that improve mismatch discrimin
- Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates.
- Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjug
- Peptide nucleic acid probes with charged photocleavable mass markers: Towards PNA-based MALDI-TOF MS genetic analysis. Landes Bioscience.
- Optimization of probe length and the number of probes per gene for optimal microarray analysis of gene expression. Nucleic Acids Research | Oxford Academic.
- Efficiency of Cellular Delivery of Antisense Peptide Nucleic Acid by Electroporation Depends on Charge and Electropor
- Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetr
- NIH Public Access. NuProbe.
- Nuclease resistance and protein recognition properties of DNA and hybrid PNA-DNA four-way junctions. PubMed.
- Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA)
- Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals. PubMed.
- Alternative nucleic acid analogues for programmable assembly: hybridiz
- effects of probe binding affinity differences on gene expression measurements and how to deal with them.
- The pros and cons of nucleic acid-amplified immunoassays—a comparative study on the quantitation of prostate-specific antigen with and without rolling circle amplific
- H-Phe-pNA HCl, CAS 2360-97-6, L-Phenylalanine para-nitroanilide. Aapptec Peptides.
- H-D-Pro-Phe-Arg-pNA · 2 HCl. Bachem Products.
- Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis.
- PNA FISH Probes for Research. PNA Bio.
- Peptide Nucleic Acids (PNA): PNA Probes and Products. LifeTein.
- PNA FISH (Fluorescence In Situ Hybridiz
- Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its qu
- A New Peptide Nucleic Acid Fluorescence In Situ Hybridization Probe for the Specific Detection of Salmonella Species in Food M
- Membrane Active Peptides and Their Biophysical Characteriz
- Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its qu
- Development of a PNA Probe for Fluorescence In Situ Hybridization Detection of Prorocentrum donghaiense. Research journals - PLOS.
- What is LNA and Why is it Such a Powerful Research Tool. QIAGEN.
- LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes. Bio-Synthesis.
- Locked Nucleic Acid Probes. LGC Biosearch Technologies.
- What do I need to consider when designing an LNA probe?. metabion.
- Custom LNA Oligonucleotide Design and Applic
- Design options. QIAGEN.
- Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons. PMC - NIH.
- Design of LNA probes that improve mismatch discrimin
- Design of LNA probes that improve mismatch discrimin
- LNA primers and probes. metabion.
- Nuclease degradation analysis of DNA nanostructures using gel electrophoresis. PMC.
- Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. PMC - PubMed Central.
- Automated Flow Synthesis of Peptide-PNA Conjug
- Peptide Nucleic Acid (PNA) Synthesis. LGC, Biosearch Technologies.
- Custom PNA Synthesis for Gene Research. BOC Sciences.
- Alternative nucleic acid analogues for programmable assembly: hybridiz
- Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis. PubMed.
- Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry.
- Guidelines for the Design of FISH Probes.
- Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA)
- Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans. PMC - PubMed Central.
- Application of SNV Detection Methods for Market Control of Food Products
- Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis.
- Thermal Stability of Peptide Nucleic Acid Complexes. PMC - PubMed Central.
- PNA and LNA throw light on DNA. PubMed - NIH.
-
Peptide Nucleic Acid (PNA)−DNA Duplexes: Comparison of Hybridization Affinity between Vertically and Horizontally. [Link].
- Melting temperatures (°c) of PNA-DNA and PNA-RNA duplexes.
- Nuclease and Protease Testing. Thermo Fisher Scientific - US.
- PNA FISH Probes for Research. PNA Bio.
- Peptide nucleic acids (PNAs) and locked nucleic acids (LNAs) application in bacterial gene editing and biosensor production. Open Journal Systems.
- Detection of genetic variation using dual-labeled peptide nucleic acid (PNA) probe-based melting point analysis. PMC - NIH.
- Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides.
- Comparing Agent‐Based Delivery of DNA and PNA Forced Intercalation (FIT) Probes for Multicolor mRNA Imaging.
- The Design of a PNA Probe to Improve Legionella pneumophila Monitoring. Scilight Press.
- Development of a Novel Peptide Nucleic Acid Probe for the Detection of Legionella spp.
- LNA (Locked Nucleic Acid): high-affinity targeting of complementary RNA and DNA | Request PDF.
- A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. PubMed Central.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabion.com [metabion.com]
- 4. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 5. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.ardascience.com [journals.ardascience.com]
- 11. Alternative nucleic acid analogues for programmable assembly: hybridization of LNA to PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Design options [qiagen.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-D-Phe-Pna
As researchers and developers at the forefront of peptide and nucleic acid chemistry, our primary responsibility extends beyond innovation to ensuring an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for H-D-Phe-Pna ((2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide)[1]. While specific toxicological data for this compound is not extensively documented, a foundational principle of laboratory safety dictates that we treat all research chemicals with uncharacterized hazard profiles as potentially hazardous.[2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Foundational Safety: The Risk Assessment
Before any work begins, a thorough risk assessment is mandatory.[4][5] This is not a mere formality but the cornerstone of a safe experimental design. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling.[6][7] Your assessment for H-D-Phe-Pna should consider its physical form, potential routes of exposure, and the specific manipulations to be performed.
-
Physical Hazard : H-D-Phe-Pna is typically supplied as a lyophilized powder. Fine powders are easily aerosolized during handling, creating a significant inhalation risk.[8]
-
Chemical Properties : As a peptide nucleic acid (PNA) analog, it shares characteristics with both peptides and nucleic acids.[9][10] The p-nitroanilide (Pna) moiety, while useful as a chromophore, warrants caution due to the general reactivity of aromatic nitro compounds.
-
Routes of Exposure : The primary routes of accidental exposure are inhalation of the powder and direct skin or eye contact.[11] Ingestion is also a potential route of exposure.[12]
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the risk assessment and should be considered the minimum standard for handling H-D-Phe-Pna.[5][8] Engineering controls, such as a chemical fume hood, are the preferred primary control measure.
| PPE Category | Item | Specifications and Rationale |
| Engineering Controls | Chemical Fume Hood | Mandatory for handling powder. A certified chemical fume hood or similar ventilated enclosure is essential to contain aerosolized particles and prevent inhalation.[2][8] |
| Eye & Face Protection | Safety Goggles | Minimum requirement. Must be worn at all times to protect against accidental splashes when handling solutions.[4][5] |
| Face Shield | Recommended for handling powder. Worn over safety goggles, a face shield provides an additional layer of protection from airborne particles during weighing and transfer operations.[3] | |
| Hand Protection | Nitrile Gloves | Minimum requirement. Provides a barrier against incidental dermal contact.[4][8] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[8] For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | Minimum requirement. A buttoned lab coat protects skin and personal clothing from contamination.[3][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Mandatory. This is a standard laboratory practice to ensure no skin is exposed on the lower body and feet.[4][5] |
Operational Plan: From Receipt to Reconstitution
Safe handling is a systematic process. The following workflow minimizes exposure at each critical step.
Caption: Workflow for Safe Handling of Lyophilized H-D-Phe-Pna.
Step-by-Step Protocol for Weighing and Reconstitution:
-
Prepare Workspace : Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface.
-
Don PPE : Put on a lab coat, safety goggles, a face shield, and nitrile gloves.[3][4]
-
Tare Balance : Place a piece of weigh paper on the analytical balance inside the fume hood and tare it.
-
Aliquot Powder : Using a clean spatula, carefully transfer a small amount of H-D-Phe-Pna powder onto the weigh paper. Avoid any sudden movements that could aerosolize the powder. Do not tap the container.
-
Transfer : Gently fold the weigh paper and carefully transfer the powder into a pre-labeled, appropriate vial.
-
Reconstitute : Slowly add the desired solvent by pipetting it down the inside wall of the vial to avoid splashing. PNAs have a high affinity for some surfaces; use polypropylene or polyethylene materials where possible.[13]
-
Dissolve : Cap the vial securely and mix by gentle vortexing or sonication until the peptide is fully dissolved.[14]
-
Clean Up : Dispose of the contaminated weigh paper and any used pipette tips in a designated solid chemical waste container.[15]
-
Doff PPE : Remove gloves and face shield, followed by the lab coat. Wash hands thoroughly with soap and water.
Disposal and Emergency Plans
Proper planning extends to the entire lifecycle of the chemical, including disposal and unforeseen events.
Waste Disposal Protocol:
-
Solid Waste : All materials contaminated with H-D-Phe-Pna, including gloves, weigh paper, and wipes, must be placed in a clearly labeled, sealed container for solid chemical waste.[4][15]
-
Liquid Waste : Unused or waste solutions of H-D-Phe-Pna should be collected in a designated hazardous liquid waste container. Segregate aqueous and organic waste streams as required by your institution.[4]
-
Regulatory Compliance : Never dispose of H-D-Phe-Pna down the drain or in regular trash.[4] All chemical waste disposal must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[15]
Emergency Procedures:
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.[4]
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air immediately.[16] If they are having trouble breathing, seek immediate medical attention.
-
Spill Response : In the event of a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, carefully sweep the material to avoid raising dust and place it in the designated chemical waste container.[4][15] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's EHS department.
Caption: Decision Tree for H-D-Phe-Pna Spill Response.
By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7408231, H-D-Phe-Pna.
- Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- BenchChem. (2025). Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices.
- Peptide Institute, Inc. (2021, March 30). Safety Data Sheet for Gly-Thr-Trp-Tyr.
- New Mexico State University. Chemical Safety in Research and Teaching.
- BenchChem. (2025). Personal protective equipment for handling X-press Tag Peptide.
- University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan.
- AAPPTec, LLC. Safety Data Sheet for H-Phe-pNA HCl.
- Rosalind Franklin University. Chemical Safety for Laboratory Employees.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories.
- Sigma-Aldrich. (2024, July 20). Safety Data Sheet for L-Phenylalanine.
- AAPPTec, LLC. Safety Data Sheet for H-D-Phe(4-NH2)-OH.
- LGC Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis.
- Lansdorp, P. M. (2002). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.11.
- Wikipedia. Peptide nucleic acid.
- Sigma-Aldrich. Storage and Handling Synthetic Peptides.
Sources
- 1. H-D-Phe-Pna | C15H15N3O3 | CID 7408231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 7. osha.gov [osha.gov]
- 8. peptide24.store [peptide24.store]
- 9. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
